GW405833 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1202865-22-2 |
|---|---|
Fórmula molecular |
C23H25Cl3N2O3 |
Peso molecular |
483.8 g/mol |
Nombre IUPAC |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C23H24Cl2N2O3.ClH/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25;/h3-7,14H,8-13H2,1-2H3;1H |
Clave InChI |
JIQYDHDVNNFPMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Complex Pharmacology of GW405833 Hydrochloride: A Technical Guide
An In-Depth Examination of a Controversial Cannabinoid Receptor Ligand
GW405833 hydrochloride, a compound initially celebrated for its high selectivity as a cannabinoid receptor 2 (CB2) agonist, has emerged as a molecule with a more intricate and debated mechanism of action. While its potential therapeutic effects in pain and inflammation are acknowledged, recent research has challenged the initial understanding of its pharmacological targets, revealing a significant interaction with the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the current understanding of GW405833's mechanism of action, presenting the conflicting evidence and delving into its downstream signaling effects. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this complex molecule.
Core Mechanism of Action: A Tale of Two Receptors
The scientific narrative of GW405833's mechanism of action has evolved significantly. Initially characterized as a potent and selective CB2 receptor agonist, this view has been contested by studies demonstrating that its primary in vivo analgesic effects are mediated through the CB1 receptor, where it acts not as a traditional agonist, but as a non-competitive antagonist or negative allosteric modulator.
The Cannabinoid Receptor 2 (CB2) Agonist Hypothesis
Initial studies positioned GW405833 as a promising selective CB2 agonist. The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is generally associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to CB1 receptor activation in the central nervous system.
This initial characterization was based on its high binding affinity and functional activity at the CB2 receptor in in vitro assays. For instance, it was reported to selectively bind to both rat and human CB2 receptors with high affinity and act as a partial agonist in reducing forskolin-stimulated cAMP production[1].
The Cannabinoid Receptor 1 (CB1) Non-Competitive Antagonist Reality
Contrary to the initial hypothesis, compelling evidence now suggests that the in vivo antinociceptive properties of GW405833 are dependent on the CB1 receptor, not the CB2 receptor[2]. Studies have shown that the analgesic effects of GW405833 are absent in CB1 knockout mice but are preserved in CB2 knockout mice. Furthermore, the CB1 antagonist rimonabant, but not the CB2 antagonist SR144528, blocks the antiallodynic effects of GW405833[2].
In vitro studies have further elucidated this complex interaction, revealing that GW405833 behaves as a non-competitive antagonist at the CB1 receptor. It has been shown to non-competitively antagonize CB1-mediated signaling pathways, including adenylyl cyclase activity and ERK1/2 phosphorylation[2]. This suggests that GW405833 binds to a site on the CB1 receptor that is distinct from the orthosteric site where classical cannabinoid agonists bind.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of GW405833 at both CB1 and CB2 receptors.
| Parameter | Receptor | Species | Value | Reference |
| Ki (Binding Affinity) | CB1 | Human | 4772 ± 1676 nM | [1] |
| CB2 | Human | 3.92 ± 1.58 nM | [1] | |
| EC50 (Functional Potency) | CB2 (cAMP inhibition) | Human | 21 nM | [1] |
Table 1: Binding Affinity and Functional Potency of GW405833
Signaling Pathways Modulated by GW405833
GW405833 exerts its cellular effects by modulating several key intracellular signaling pathways. The primary pathways identified are the cyclic adenosine monophosphate (cAMP) pathway and the PI3K/AKT/mTOR pathway.
cAMP Signaling Pathway
As a G protein-coupled receptor (GPCR) ligand, GW405833's interaction with both CB1 and CB2 receptors influences the production of the second messenger cAMP.
-
At the CB2 Receptor: As a partial agonist, GW405833 inhibits the forskolin-stimulated production of cAMP. This is a hallmark of Gi/o-coupled receptor activation[1].
-
At the CB1 Receptor: As a non-competitive antagonist, GW405833 can block the inhibition of cAMP production induced by CB1 agonists[2].
Caption: GW405833 as a CB2 partial agonist.
Caption: GW405833 as a CB1 non-competitive antagonist.
PI3K/AKT/mTOR Signaling Pathway
Recent studies have implicated GW405833 in the modulation of the PI3K/AKT/mTOR pathway, particularly in the context of cancer biology. In studies involving breast cancer cells and osteoblasts, GW405833 was shown to promote the viability of osteoblast-like cells by inducing the phosphorylation of AKT and mTOR. This suggests a potential role for GW405833 in bone metabolism and cancer-bone interactions.
Caption: GW405833's effect on the AKT/mTOR pathway in osteoblasts.
Interaction with TRPV1 Channels
In a model of osteoarthritis pain, the effects of GW405833 were found to be dependent on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This suggests a potential crosstalk between the cannabinoid and vanilloid systems in specific pathological conditions. The pro-nociceptive effect of GW405833 in this model was attenuated by a TRPV1 antagonist, indicating a complex interplay of receptor systems in pain modulation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data of GW405833. Below are summaries of the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of GW405833 for CB1 and CB2 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled cannabinoid ligand with known high affinity for the target receptor is used (e.g., [3H]CP-55,940).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of GW405833.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assays
Objective: To determine the functional activity (EC50) of GW405833 at the CB2 receptor and its antagonist activity at the CB1 receptor.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (CB1 or CB2) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with GW405833 at various concentrations. For Gi-coupled receptors, adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration of GW405833 that produces 50% of the maximal response (EC50 for agonists) or inhibits the agonist response by 50% (IC50 for antagonists) is determined.
Caption: Workflow for a cAMP functional assay.
Western Blotting for AKT/mTOR Pathway Analysis
Objective: To assess the effect of GW405833 on the phosphorylation of AKT and mTOR.
General Protocol:
-
Cell Treatment: Osteoblast-like cells (e.g., UMR-106) are treated with GW405833 for a specified duration.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), total mTOR, and phosphorylated mTOR (p-mTOR). A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a pharmacologically complex molecule whose mechanism of action has been a subject of significant scientific debate. While initially lauded as a selective CB2 agonist, a growing body of evidence strongly indicates that its in vivo analgesic effects are primarily mediated through non-competitive antagonism of the CB1 receptor. Its ability to modulate the PI3K/AKT/mTOR pathway and interact with TRPV1 channels further highlights its multifaceted nature. For researchers and drug developers, a thorough understanding of this complex pharmacology is paramount for the rational design of future therapeutic strategies targeting the endocannabinoid system and related pathways. The conflicting data underscore the importance of comprehensive in vivo characterization of compounds to fully elucidate their mechanisms of action.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of GW405833 hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW405833 hydrochloride is a synthetic, potent, and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of pain and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, chemically known as 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-morpholinoethyl)-1H-indole hydrochloride, is a complex organic molecule. Its structure is characterized by a central indole core, substituted at various positions to confer its specific pharmacological activity.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride |
| Molecular Formula | C₂₃H₂₅Cl₃N₂O₃ |
| Molecular Weight | 499.82 g/mol |
| CAS Number | 1202865-22-2 |
| SMILES | Cl.COc1ccc2c(c1)c(CCN1CCOCC1)c(C)n2C(=O)c1cccc(Cl)c1Cl |
Pharmacological Profile
This compound is primarily characterized as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] However, its pharmacological profile is complex, with evidence suggesting a nuanced interaction with the cannabinoid receptor 1 (CB1) that contributes to its analgesic effects.
Receptor Binding and Functional Activity
The affinity and functional activity of GW405833 at both CB1 and CB2 receptors have been quantified in various studies. This data is crucial for understanding its selectivity and mechanism of action.
| Receptor | Parameter | Value | Species | Reference |
| CB2 | Kᵢ | 3.92 nM | Human | [2] |
| EC₅₀ | 0.65 nM | Human | [2] | |
| CB1 | Kᵢ | 4772 nM | Human | [2] |
| EC₅₀ | 16.1 µM | Human | [2] |
These values highlight the significant selectivity of GW405833 for the CB2 receptor over the CB1 receptor in terms of binding affinity and potency.
Signaling Pathways
The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, GW405833 has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the AKT/mTOR and ERK pathways.
CB2 Receptor Activation and Downstream Signaling
Caption: this compound signaling cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the pharmacological effects of this compound.
Forskolin-Stimulated cAMP Accumulation Assay
This assay is fundamental to determining the functional activity of GW405833 as a CB2 receptor agonist.
Objective: To measure the ability of GW405833 to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated to allow for attachment.
-
Assay:
-
Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for GW405833-mediated inhibition of forskolin-stimulated cAMP is plotted to determine the EC₅₀ value.
Western Blot Analysis of AKT and ERK Phosphorylation
This technique is employed to investigate the impact of GW405833 on downstream signaling pathways.
Objective: To assess the effect of GW405833 on the phosphorylation status of AKT and ERK in a relevant cell line (e.g., MDA-MB-231 breast cancer cells).[3]
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of GW405833.
Caption: Western blot experimental workflow.
In Vivo Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)
The PSNL model is a widely used preclinical model to evaluate the analgesic efficacy of compounds like GW405833 in a neuropathic pain setting.
Objective: To assess the ability of GW405833 to alleviate mechanical allodynia in a mouse model of neuropathic pain.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
Mice are anesthetized.
-
The sciatic nerve is exposed at the mid-thigh level.
-
A partial, tight ligation of the nerve is performed, affecting approximately one-third to one-half of the nerve diameter.
-
The incision is closed.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using von Frey filaments.
-
Mice are placed in a testing apparatus with a wire mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined.
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at various doses.
-
Data Collection and Analysis: Paw withdrawal thresholds are measured before and after drug administration to determine the analgesic effect of GW405833.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its complex pharmacology, involving both CB2 agonism and CB1-mediated effects, underscores the intricate nature of the endocannabinoid system. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and similar compounds. A thorough understanding of its chemical properties, signaling pathways, and in vivo effects is paramount for the continued development of novel therapeutics targeting the cannabinoid system.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GW405833 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW405833 hydrochloride is a potent and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest for its therapeutic potential in a variety of preclinical models, particularly in the fields of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative summary of its in vitro and in vivo activities. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells, suggesting its involvement in inflammatory and immune responses. Consequently, selective CB2 agonists have emerged as a promising class of therapeutic agents with the potential to modulate these processes without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. GW405833 has been identified as a highly selective CB2 agonist, demonstrating efficacy in various animal models of pain and inflammation.[1] This whitepaper aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound.
Discovery and Pharmacological Profile
GW405833, also known as L-768,242, was discovered as a potent and selective ligand for the CB2 receptor.[1] It exhibits high affinity for the human and rat CB2 receptors, acting as a partial agonist.[2] Notably, GW405833 displays significantly lower affinity for the CB1 receptor, underpinning its favorable safety profile by avoiding central nervous system-mediated psychoactive effects.[1] The hydrochloride salt form enhances its solubility and suitability for in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinities and Potency
| Parameter | Receptor | Species | Value |
| Ki | CB2 | Human | 3.92 nM[1] |
| Ki | CB1 | Human | 4772 nM[1] |
| EC50 | CB2 | Human | 0.65 nM[1] |
| EC50 | CB1 | Human | 16.1 µM[1] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 155 ± 23 | 1 | 467 ± 68 |
| 30 | 450 ± 75 | 1 | 1450 ± 230 |
| 100 | 1500 ± 250 | 1 | 5000 ± 850 |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | Species | Effect |
| Carrageenan-induced paw edema | Rat | Significant reduction in paw volume[3] |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Reversal of mechanical allodynia |
| Inflammatory Pain (Complete Freund's Adjuvant) | Rat | Attenuation of thermal hyperalgesia |
| Acute Liver Failure | Mouse | Protection against hepatocyte apoptosis[4] |
Synthesis of this compound
Experimental Protocol: Synthesis of 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)-1H-indole hydrochloride
Step 1: Synthesis of 5-methoxy-2-methyl-1H-indole-3-acetonitrile
-
To a solution of 5-methoxy-2-methyl-1H-indole (1 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add chloroacetonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield 5-methoxy-2-methyl-1H-indole-3-acetonitrile.
Step 2: Reduction to 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
-
To a solution of 5-methoxy-2-methyl-1H-indole-3-acetonitrile (1 eq) in tetrahydrofuran (THF), add lithium aluminum hydride (2 eq) portion-wise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine.
Step 3: Synthesis of 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine
-
To a solution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine (1 eq) and bis(2-chloroethyl) ether (1.1 eq) in acetonitrile, add potassium carbonate (3 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine.
Step 4: Acylation to 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)-1H-indole
-
To a solution of 4-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)morpholine (1 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of 2,3-dichlorobenzoyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the free base of GW405833.
Step 5: Formation of this compound
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Mechanism of Action and Signaling Pathways
GW405833 exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.
CB2 Receptor Signaling
Activation of the CB2 receptor by GW405833 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, GW405833 has been shown to influence other signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Recent studies have also suggested a role for GW405833 as a non-competitive antagonist of the CB1 receptor, which may contribute to its analgesic effects.
Downregulation of HIF-1α
In the context of acute liver failure, GW405833 has been shown to inhibit glycolysis by down-regulating Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] This mechanism contributes to its protective effects against hepatocyte cell death.
Experimental Workflows
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammatory pain.
References
An In-depth Technical Guide to GW405833 Hydrochloride: A Selective Cannabinoid Receptor 2 Agonist
Disclaimer: The user's request identified GW405833 hydrochloride as a glycine transporter 1 (GlyT1) inhibitor. However, extensive review of the scientific literature indicates that this compound (CAS Number: 180002-83-9) is a potent and selective cannabinoid receptor 2 (CB2) agonist. This guide will focus on its well-established role as a CB2 agonist.
Introduction
This compound, also known as L-768242, is a synthetic, cell-permeable compound widely recognized for its high affinity and selective partial agonism at the cannabinoid receptor 2 (CB2).[1][2][3] Initially developed for its potential therapeutic effects in pain and inflammation, its mechanism of action is primarily mediated through the CB2 receptor, which is predominantly expressed in the peripheral nervous system and on immune cells. This localization has made GW405833 a valuable tool for investigating the therapeutic potential of CB2 activation while avoiding the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental protocols related to this compound.
Chemical and Physical Properties
This compound is an indole derivative with the following properties:
| Property | Value |
| IUPAC Name | (2,3-dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]-methanone hydrochloride |
| Synonyms | L-768,242 hydrochloride |
| CAS Number | 180002-83-9 |
| Molecular Formula | C23H24Cl2N2O3 · HCl |
| Molecular Weight | 483.82 g/mol |
| Appearance | White to pink solid |
| Solubility | DMSO (≥ 30 mg/mL) |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action and Signaling Pathways
GW405833 acts as a partial agonist at the CB2 receptor.[1][4] Its binding to the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6] This mechanism is central to its anti-inflammatory and analgesic effects.
While highly selective for the CB2 receptor, some studies suggest that at higher doses, GW405833 may exert some effects through the CB1 receptor.[6][7] Additionally, recent research has identified GW405833 as a specific inhibitor of the lysosomal transient receptor potential mucolipin 1 (TRPML1) channel.[8]
CB2 Receptor Agonism Signaling Pathway
The primary mechanism of action involves the activation of the CB2 receptor, leading to the inhibition of cAMP production.
Caption: CB2 Receptor Signaling Pathway of GW405833.
Pharmacological Profile
The following table summarizes the binding affinity and potency of GW405833 at cannabinoid receptors.
| Receptor | Parameter | Value | Species |
| CB2 | Ki | 3.92 nM | Human |
| Ki | 3.6 nM | Rat | |
| EC50 | 0.65 nM | Not Specified | |
| CB1 | Ki | 4772 nM | Human |
| EC50 | 16.1 µM | Not Specified |
The data clearly demonstrates the high selectivity of GW405833 for the CB2 receptor over the CB1 receptor, with a selectivity ratio of approximately 1200-fold.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for key assays used to characterize GW405833.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a generalized procedure based on standard receptor binding assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. GW-405,833 - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
The Complex Pharmacological Profile of GW405833 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW405833 hydrochloride, initially characterized as a potent and selective cannabinoid receptor 2 (CB2) agonist, has emerged as a compound with a more intricate pharmacological profile than first appreciated. While its high affinity for the CB2 receptor underpins its significant anti-inflammatory and analgesic properties demonstrated in numerous preclinical models, recent evidence reveals a nuanced interaction with the cannabinoid receptor 1 (CB1), including potential non-competitive antagonism. This technical guide provides an in-depth review of the pharmacological characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the signaling pathways and experimental workflows associated with its study. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of GW405833 and other cannabinoid receptor modulators.
Introduction
This compound (also known as L-768242) is a synthetic compound that has garnered considerable interest for its therapeutic potential, primarily in the realms of pain and inflammation.[1][2] The initial allure of GW405833 stemmed from its high selectivity for the CB2 receptor over the CB1 receptor, suggesting a pharmacological profile devoid of the psychoactive side effects associated with CB1 activation.[2] CB2 receptors are predominantly expressed in peripheral tissues and immune cells, and their activation is linked to the modulation of inflammatory responses.[1][3] However, the in vivo mechanism of action of GW405833 appears to be more complex, with some studies indicating that its analgesic effects in certain pain models are dependent on CB1 receptors.[1][4] This guide aims to dissect this complex pharmacology by presenting a consolidated overview of its receptor binding, functional activity, and effects on intracellular signaling cascades.
Receptor Binding and Functional Activity
The interaction of GW405833 with cannabinoid receptors has been characterized through various in vitro assays, revealing a high affinity and selectivity for the CB2 receptor. However, its functional activity is multifaceted, with reports describing it as a partial agonist at CB2 receptors and a potential non-competitive antagonist at CB1 receptors.[1][2][5]
Quantitative Binding and Functional Data
The following tables summarize the key quantitative parameters defining the interaction of GW405833 with CB1 and CB2 receptors.
| Parameter | Receptor | Species | Value | Reference |
| Ki | CB2 | Human | 3.92 nM | [5] |
| CB1 | Human | 4772 nM | [5] | |
| EC50 | CB2 | Human | 0.65 nM | [5] |
| CB1 | Human | 16.1 µM | [5] |
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound.
Intracellular Signaling Pathways
GW405833 modulates several key intracellular signaling pathways upon binding to cannabinoid receptors. Its activity has been shown to influence cyclic adenosine monophosphate (cAMP) production, and the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are central to cellular processes like inflammation, proliferation, and survival.
cAMP Signaling
As a CB2 receptor agonist, GW405833 can inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o protein-coupled receptor activation.[5][6]
ERK and Akt/mTOR Signaling
GW405833 has been shown to modulate the phosphorylation of ERK and Akt, key components of the MAPK and PI3K/Akt/mTOR signaling pathways, respectively. In some cellular contexts, such as breast cancer cells, GW405833 can reduce the phosphorylation of ERK and Akt.[7] Conversely, in osteoblasts, it may induce the phosphorylation of Akt and mTOR.[7]
Experimental Protocols
The pharmacological profile of GW405833 has been elucidated through a variety of in vitro and in vivo experimental models. This section provides an overview of the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and a range of concentrations of unlabeled GW405833.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema
This in vivo model is used to assess the anti-inflammatory effects of GW405833.
Methodology:
-
Animal Dosing: Rodents (typically rats or mice) are administered this compound or a vehicle control at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce a localized inflammatory response.
-
Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline and at specified time points after carrageenan injection.
-
Data Analysis: The degree of paw swelling is calculated and compared between the drug-treated and vehicle-treated groups to determine the anti-inflammatory efficacy of GW405833.
Partial Sciatic Nerve Ligation (PSNL)
This in vivo model is used to induce neuropathic pain and evaluate the analgesic effects of GW405833.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rodent is exposed, and a partial, tight ligation of the nerve is performed.
-
Behavioral Testing: At various time points post-surgery, the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) is assessed using von Frey filaments and a radiant heat source, respectively.
-
Drug Administration and Assessment: Once neuropathic pain is established, GW405833 or a vehicle is administered, and behavioral testing is repeated to evaluate the reversal of pain hypersensitivity.
Discussion and Future Directions
The pharmacological profile of this compound is emblematic of the growing complexity in cannabinoid receptor pharmacology. While its potent and selective agonism at the CB2 receptor provides a strong rationale for its anti-inflammatory and analgesic effects, the emerging evidence of its interaction with the CB1 receptor, potentially as a non-competitive antagonist, warrants further investigation.[1] This dual activity could contribute to its therapeutic efficacy, particularly in neuropathic pain states where both CB1 and CB2 receptors are implicated.
Future research should focus on elucidating the precise molecular mechanisms underlying the CB1-dependent effects of GW405833 in vivo. Studies utilizing advanced techniques such as biased agonism assays could provide deeper insights into how GW405833 differentially activates signaling pathways downstream of both CB1 and CB2 receptors. Furthermore, exploring the therapeutic potential of GW405833 in a wider range of disease models, including neurodegenerative and autoimmune disorders, could unveil novel applications for this intriguing compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the roles of the CB2 receptor in health and disease. Its complex pharmacology, characterized by potent CB2 agonism and potential CB1 antagonism, highlights the need for a comprehensive understanding of ligand-receptor interactions in the development of novel cannabinoid-based therapeutics. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and paving the way for future investigations into the full therapeutic potential of GW405833.
References
- 1. jove.com [jove.com]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GW405833 Hydrochloride: A Comprehensive Technical Guide on a Selective Cannabinoid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW405833 hydrochloride is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), demonstrating high affinity and functional activity at this target.[1][2][3] Initially lauded for its potential to elicit therapeutic effects in pain and inflammation without the psychoactive side effects associated with cannabinoid receptor type 1 (CB1) activation, recent research has unveiled a more complex pharmacological profile.[1][4] Evidence now suggests that this compound may also act as a non-competitive antagonist at the CB1 receptor and that its analgesic properties, paradoxically, appear to be dependent on CB1 receptor signaling.[1][4] This guide provides a detailed overview of the technical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.
Pharmacological Profile
This compound is characterized by its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity is evident in both radioligand binding assays and functional assays, which measure the compound's ability to displace a known radioactive ligand and to elicit a biological response, respectively.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed through various binding and functional assays. The data consistently demonstrates a significantly higher affinity and potency at the CB2 receptor compared to the CB1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Human | 3.92 | [1][2] |
| CB2 | Human | 14 | [5] |
| CB1 | Human | 4772 | [1][2] |
| CB1 | Human | 2040 | [5] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound
| Receptor | Assay Type | EC50 (nM) | Reference |
| CB2 | cAMP Inhibition | 0.65 | [1][2] |
| CB1 | cAMP Inhibition | 16100 | [1][2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
In Vivo Pharmacology
In vivo studies have primarily focused on the analgesic and anti-inflammatory effects of this compound in various animal models. While initially believed to be mediated by CB2 receptor activation, compelling evidence now points towards a CB1-dependent mechanism for its antiallodynic effects.[4]
Table 3: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Dose Range (mg/kg, i.p.) | Outcome | Key Finding | Reference |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | 3 - 30 | Reversal of mechanical allodynia | Effects absent in CB1 knockout mice, but present in CB2 knockout mice.[4] | [4] |
| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | 3 - 30 | Reversal of mechanical allodynia | Antiallodynic effect blocked by a CB1 antagonist (rimonabant) but not a CB2 antagonist (SR144528).[4] | [4] |
| Inflammatory Pain (Carrageenan-induced paw edema) | Rat | 3 (i.v.) | Reduction of inflammation and footpad edema | Reduced cytokine production and oxidative stress. | [1] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound at the CB2 receptor is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This is a characteristic signaling pathway for Gi/o-coupled protein receptors like the CB2 receptor.
Caption: CB2 receptor signaling pathway activated by GW405833.
The surprising CB1-dependent analgesic effects of this compound suggest a more intricate mechanism. It is hypothesized that GW405833 may act as a non-competitive antagonist at the CB1 receptor, modulating its activity in a way that leads to pain relief without causing the typical psychoactive effects of CB1 agonists.
Caption: Workflow of in vivo studies on GW405833's analgesic effects.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Cell Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM CaCl2 at pH 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
-
Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured in appropriate media.
-
Assay Principle: CB2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, the enzyme that produces cAMP from ATP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are incubated for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: Intracellular cAMP levels are quantified using a variety of methods, such as:
-
Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC50 value, representing the concentration of this compound that causes 50% of its maximal inhibition of forskolin-stimulated cAMP production, is calculated.
Conclusion
This compound is a valuable research tool for investigating the cannabinoid system. Its high selectivity for the CB2 receptor makes it useful for studying the physiological and pathological roles of this receptor. However, the discovery of its complex interactions with the CB1 receptor and the CB1-dependent nature of its analgesic effects highlight the importance of thorough pharmacological characterization of even seemingly selective compounds. Future research should aim to further elucidate the molecular mechanisms underlying its dual activity and its implications for the development of novel therapeutics for pain and inflammation.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. caymanchem.com [caymanchem.com]
In Vitro Binding Affinity and Pharmacological Profile of GW405833 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity and pharmacological characteristics of GW405833 hydrochloride, a widely studied cannabinoid receptor ligand. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in the field of cannabinoid pharmacology.
Quantitative Binding Affinity and Functional Activity
This compound has been characterized as a selective cannabinoid receptor 2 (CB2) agonist, though its pharmacological profile is complex, with evidence suggesting interaction with the cannabinoid receptor 1 (CB1) as well.[1] The following tables summarize the reported in vitro binding affinities and functional activities.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| CB2 | Human | Radioligand Binding | Ki | 3.9 | |
| CB2 | Rat | Radioligand Binding | Ki | 3.6 |
Table 1: In Vitro Receptor Binding Affinities of GW405833
| Receptor | Cell Line | Assay | Activity | Efficacy | Reference |
| Human CB2 | CHO | cAMP Formation | Partial Agonist | ~50% inhibition of forskolin-stimulated cAMP compared to CP55,940 | [2] |
| Human CB1 | HEK | Multiple | Noncompetitive Antagonist | Antagonized CP55,940-induced adenylyl cyclase inhibition, ERK1/2 phosphorylation, and CB1 internalization | [1] |
| Rat CB1 | N/A | N/A | Weak Agonist | N/A | [1] |
| Human & Rat CB2 | N/A | N/A | Inverse Agonist | N/A | [1] |
Table 2: In Vitro Functional Activity of GW405833
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of GW405833's in vitro pharmacology.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.
-
Objective: To quantify the affinity of the test compound for the target receptor.
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CB1 or CB2 receptor.
-
Incubation: The cell membranes are incubated with a specific radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (GW405833).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
This functional assay is used to determine the agonist or antagonist activity of a compound by measuring its effect on the second messenger cyclic adenosine monophosphate (cAMP).
-
Objective: To assess the functional consequence of receptor binding (agonism or antagonism).
-
General Procedure:
-
Cell Culture: Cells expressing the target cannabinoid receptor (e.g., CHO cells) are cultured.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its efficacy and potency (EC50).
-
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assays
These assays are used to investigate the downstream signaling effects of receptor activation, specifically on the ERK1/2 pathway.
-
Objective: To measure the effect of the compound on a key downstream signaling pathway.
-
General Procedure:
-
Cell Treatment: Cells expressing the target receptor are treated with the test compound for a specific duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The antibody binding is detected using a chemiluminescent or fluorescent substrate.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the effect of the compound on ERK activation.
-
Signaling Pathways
GW405833 modulates several key intracellular signaling pathways upon binding to cannabinoid receptors. The following diagrams illustrate these pathways.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW405833 Hydrochloride in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW405833 hydrochloride is a synthetic compound widely recognized in scientific literature as a potent and selective agonist for the cannabinoid receptor 2 (CB2). Contrary to any potential misclassification, its mechanism of action is not associated with the Liver X Receptor (LXR) family. The CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and pain-related conditions. This technical guide provides an in-depth overview of GW405833's interaction with cannabinoid receptors, its downstream signaling pathways, and the experimental methodologies used for its characterization.
Activation of the CB2 receptor by GW405833 initiates a cascade of intracellular events, primarily through the Gαi subunit of its associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this primary signaling event, GW405833 has been shown to modulate the activity of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. These signaling events culminate in the modulation of cellular processes such as inflammation, cell survival, and proliferation. Notably, the anti-inflammatory effects of GW405833 are attributed to its ability to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
While GW405833 exhibits high selectivity for the CB2 receptor in vitro, some studies report that its in vivo analgesic effects in certain pain models are mediated by the cannabinoid receptor 1 (CB1). This suggests a more complex pharmacological profile than initially understood, possibly involving allosteric modulation or interactions within the broader endocannabinoid system.
This guide presents quantitative data on the binding affinities and functional potencies of GW405833, details of common experimental protocols for its study, and visual representations of the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of GW405833 Activity
The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of GW405833 for human and rat cannabinoid receptors. It is important to note that values can vary between different studies and experimental conditions.
| Receptor | Species | Parameter | Value (nM) | Reference |
| CB2 | Human | Ki | 3.92 | [1] |
| CB2 | Rat | Ki | 3.6 | [1] |
| CB1 | Human | Ki | 1217 | [1] |
| CB1 | Rat | Ki | 273 | [1] |
| Receptor | Species | Parameter | Value (nM) | Reference |
| CB2 | Human | EC50 (cAMP inhibition) | 0.65 | |
| CB1 | Human | EC50 (cAMP inhibition) | 16100 |
Core Signaling Pathways of GW405833
The primary mechanism of action of GW405833 is the activation of the CB2 receptor. This initiates a series of intracellular signaling events that mediate its pharmacological effects.
Canonical CB2 Receptor Signaling
Upon binding of GW405833, the CB2 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein (Gαi/o, Gβ, Gγ). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This is a hallmark of CB2 receptor activation.
Modulation of MAPK/ERK and PI3K/Akt/mTOR Pathways
Beyond the canonical cAMP pathway, GW405833-mediated CB2 activation influences other critical signaling networks. In some cellular contexts, particularly in cancer cell lines, GW405833 has been shown to reduce the phosphorylation of p44/42 MAPK (Erk1/2).[2] The MAPK/ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival.
Furthermore, GW405833 has been observed to modulate the PI3K/Akt/mTOR signaling cascade.[2] This pathway is central to cell growth, metabolism, and survival. In breast cancer cells, GW405833 reduced the phosphorylation of Akt, a key node in this pathway.[2] Conversely, in osteoblast-like cells, it induced the phosphorylation of both Akt and mTOR, suggesting cell-type specific effects.[2]
Anti-Inflammatory Signaling
A major therapeutic potential of GW405833 lies in its anti-inflammatory properties. Activation of CB2 receptors on immune cells by GW405833 leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] This effect is a downstream consequence of the modulation of the aforementioned signaling pathways and contributes to the amelioration of inflammatory responses.
Experimental Protocols
The characterization of GW405833's activity relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.
-
Objective: To quantify the affinity of GW405833 for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from cells stably expressing human or rat CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]WIN55,212-2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN55,212-2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of GW405833.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of GW405833.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of GW405833 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of GW405833 to inhibit adenylyl cyclase activity, a functional readout of CB2 receptor agonism.
-
Objective: To determine the EC50 of GW405833 for the inhibition of cAMP production.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).
-
-
Procedure:
-
Plate the CB2-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of GW405833 for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The incubation is typically done in the presence of IBMX.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of GW405833.
-
Determine the EC50 value, which is the concentration of GW405833 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, using non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. Its primary mechanism of action involves the activation of the CB2 receptor and the subsequent modulation of intracellular signaling pathways, most notably the inhibition of the adenylyl cyclase/cAMP pathway and the regulation of the MAPK/ERK and PI3K/Akt/mTOR cascades. These signaling events underpin its potent anti-inflammatory and analgesic effects observed in preclinical models. The complex pharmacology of GW405833, including its reported in vivo interactions with the CB1 receptor, warrants further investigation to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for the continued exploration of GW405833 and the broader field of cannabinoid receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Profile of GW405833 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW405833 hydrochloride is a synthetic compound that has been a subject of early-stage research primarily for its interaction with the endocannabinoid system. Initially characterized as a potent and selective partial agonist for the cannabinoid receptor subtype 2 (CB2), it has been investigated for its potential therapeutic effects in inflammatory and neuropathic pain models.[1][2] However, emerging research suggests a more complex pharmacological profile, with some studies indicating that its in vivo effects may be mediated, at least in part, through cannabinoid receptor 1 (CB1) dependent mechanisms.[3][4] This technical guide provides a comprehensive overview of the early-stage research on GW405833, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its proposed signaling pathways.
Pharmacological Profile
GW405833 is an indole-derived compound that has demonstrated high-affinity binding to the CB2 receptor.[1] Its activity has been primarily characterized through in vitro functional assays, such as the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, where it acts as a partial agonist.[1] In preclinical animal models, GW405833 has shown efficacy in reducing hyperalgesia and inflammation.[1][2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for GW405833 in early-stage research.
| Parameter | Species/System | Value | Receptor | Reference |
| EC50 | - | 0.65 nM | CB2 | [2] |
| Ki | Human | 3.9 nM | CB2 | [4] |
| Ki | Rat | 3.6 nM | CB2 | [4] |
| Selectivity | - | ~1200x for CB2 over CB1 | CB2/CB1 | [2] |
| Functional Activity | - | ~50% reduction of forskolin-mediated cAMP production | CB2 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of GW405833.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of GW405833 for cannabinoid receptors.
-
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human CB2 receptors).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of GW405833.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of GW405833 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To determine the functional activity of GW405833 at the CB2 receptor.
-
Protocol:
-
Cell Culture: Culture cells expressing the CB2 receptor (e.g., CHO-hCB2 cells).
-
Stimulation: Pre-incubate the cells with GW405833 at various concentrations, followed by stimulation with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of GW405833 to determine the EC50 and the maximal efficacy.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema (Acute Inflammatory Model)
-
Objective: To evaluate the anti-inflammatory effects of GW405833.
-
Protocol:
-
Animal Model: Use male Wistar rats or a similar rodent model.
-
Drug Administration: Administer GW405833 or vehicle intraperitoneally (i.p.) at desired doses.
-
Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Compare the increase in paw volume in the GW405833-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.
-
2. Partial Sciatic Nerve Ligation (Neuropathic Pain Model)
-
Objective: To assess the anti-hyperalgesic effects of GW405833 in a model of neuropathic pain.
-
Protocol:
-
Surgical Procedure: Anesthetize the animals and expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the dorsal portion of the nerve.
-
Post-Operative Recovery: Allow the animals to recover for a period of days to weeks to allow for the development of mechanical allodynia.
-
Drug Administration: Administer GW405833 or vehicle (i.p.) at various doses.
-
Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds in the drug-treated groups to the vehicle-treated group to assess the reversal of mechanical allodynia.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows for GW405833.
Caption: Proposed CB2 receptor-mediated signaling pathway for GW405833.
Caption: Anti-inflammatory mechanism of action for GW405833.
Caption: General experimental workflow for in vivo pain models.
Conclusion and Future Directions
The early-stage research on this compound has established it as a valuable tool for investigating the role of the CB2 receptor in pain and inflammation. Its high affinity and selectivity for the CB2 receptor in in vitro assays make it a useful pharmacological probe. However, the discrepancies observed in its in vivo mechanism of action, with some evidence pointing towards CB1 receptor involvement, highlight the need for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its in vivo effects, including potential off-target activities or biased agonism. A thorough characterization of its pharmacokinetic and pharmacodynamic properties in different species will be crucial for its potential translation into a therapeutic agent.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW405833 Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GW405833 hydrochloride in mouse models, with a focus on dosage, administration, and mechanism of action. The protocols are intended to serve as a guide for researchers designing and conducting preclinical studies.
Summary of In Vivo Mouse Studies
This compound has been primarily investigated in mouse models of neuropathic and inflammatory pain, as well as other conditions like acute liver injury. While initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, compelling in vivo evidence has demonstrated that its analgesic effects in pain models are mediated through the cannabinoid receptor 1 (CB1).
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse studies.
| Mouse Model | Doses Administered (mg/kg) | Route of Administration | Key Findings |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependently reversed mechanical allodynia. Effects were absent in CB1 knockout mice and blocked by a CB1 antagonist, but preserved in CB2 knockout mice.[1] |
| Inflammatory Pain (Complete Freund's Adjuvant) | 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependently reversed mechanical allodynia. Effects were absent in CB1 knockout mice and blocked by a CB1 antagonist.[1] |
| Acute Liver Injury (Concanavalin A-induced) | 20 | Intraperitoneal (i.p.) | Ameliorated liver injury, decreased serum aminotransferase levels, and reduced hepatocyte apoptosis.[2] |
| Breast Cancer Bone Metastasis | Not specified in mice | In vitro study | Reduced cancer cell-induced osteoblast death and promoted osteoblast viability.[3][4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 or Emulphor-620
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: DMSO and Saline Formulation
This protocol is suitable for achieving a solution for intraperitoneal injection.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve an initial high-concentration stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of GW405833 in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid in dissolution.
-
For the final injection solution, dilute the DMSO stock with sterile 0.9% saline to the desired final concentration. A common final concentration of DMSO in the injection volume is 20%[5]. For example, to make 1 mL of a 1 mg/mL solution with 20% DMSO, add 200 µL of the 10 mg/mL DMSO stock to 800 µL of sterile saline.
-
Vortex the final solution immediately before administration to ensure homogeneity.
Protocol 2: Ethanol, Emulphor, and Saline Formulation
This vehicle is commonly used for the administration of cannabinoids.
-
Prepare a stock solution of this compound in ethanol.
-
In a separate sterile tube, prepare the vehicle by mixing ethanol, Emulphor-620 (or Tween 80), and sterile saline in a 1:1:18 ratio.
-
Add the appropriate volume of the GW405833 stock solution to the vehicle to achieve the final desired concentration for injection.
-
Vortex thoroughly before administration.
Administration to Mice
-
Animal Handling: Acclimatize mice to the experimental conditions before the study begins. Handle mice gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the GW405833 solution to be injected based on the individual mouse's body weight and the desired dose (in mg/kg). A typical injection volume for intraperitoneal administration in mice is 10 mL/kg.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the GW405833 solution.
-
-
Timing of Administration: In pain models, GW405833 has been shown to be effective when administered after the establishment of allodynia[1]. For acute models, the timing of administration relative to the induction of the insult should be carefully considered and optimized for the specific experimental question.
Visualizations
Experimental Workflow for a Neuropathic Pain Study
Caption: Workflow for evaluating GW405833 in a mouse model of neuropathic pain.
Signaling Pathway of GW405833 in Pain Modulation
Caption: In vivo signaling of GW405833 in pain, primarily via the CB1 receptor.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA-MB-231 Breast Cancer Cells on Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing GW405833 Hydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW405833 hydrochloride is a potent and selective cannabinoid receptor 2 (CB2) agonist, with significantly lower affinity for the CB1 receptor.[1] It is a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in cell culture experiments.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | L-768242 hydrochloride, ML-SI1 hydrochloride | [4] |
| Molecular Formula | C₂₃H₂₄Cl₂N₂O₃ · HCl | [4] |
| Molecular Weight | 483.82 g/mol | [4] |
| Appearance | White to pink solid | [2][4] |
| Solubility | Soluble in DMSO (>10 mg/mL), Insoluble in water (<2 mg/mL) | [4] |
| Storage (Powder) | 2-8°C, desiccated | [2][4] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound and DMSO in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.838 mg of the compound (Molecular Weight = 483.82 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 4.838 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, it is recommended to perform serial dilutions.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Working Dilution: Further dilute the intermediate solution to the desired final concentration in cell culture medium. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 (e.g., 10 µL of 1 mM solution into 990 µL of cell culture medium).
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution from the stock may be feasible, but care should be taken to ensure rapid and thorough mixing to prevent precipitation.
-
DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] It is crucial to include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted working solutions.
Quantitative Data
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. The following table summarizes some reported effective concentrations.
| Cell Line | Assay | Effective Concentration | Outcome | Reference |
| RAW264.7 macrophages | ELISA | 10 µM | Reduced the expression of TNF-α and IL-1β | [1] |
| RAW264.7 macrophages | Western Blot | 10 µM | Inhibited the expression of HIF-1α, PKM2, and CB2R | [1] |
| Hepatic macrophages | Proliferation Assay | 10 µM | Inhibited proliferation through downregulation of HIF-1α | [1] |
| MDA-MB-231 (human breast cancer) | Cell Viability / Signaling | 15 µM | Reduced AKT phosphorylation | [6] |
| UMR-106 (rat osteosarcoma) | Cell Viability / Signaling | 15 µM | Induced AKT and mTOR phosphorylation | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GW405833 in Cancer Cells
GW405833, as a CB2 receptor agonist, can modulate several key signaling pathways involved in cell survival, proliferation, and metabolism. The following diagram illustrates a simplified signaling cascade initiated by GW405833 in the context of cancer cells.
Caption: GW405833 signaling cascade in cancer cells.
Experimental Workflow for Cell Treatment
The following diagram outlines the general workflow for preparing this compound solutions and treating cells in culture.
Caption: Workflow for GW405833 cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW405833 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW405833 hydrochloride is a compound that has been investigated for its analgesic properties in preclinical models of pathological pain. Initially characterized as a selective cannabinoid CB2 receptor agonist, recent evidence has revealed a more complex pharmacological profile. In the context of neuropathic pain, the antiallodynic effects of GW405833 are now understood to be mediated primarily through the cannabinoid CB1 receptor, independent of the CB2 receptor.[1][2][3] This finding is critical for the design and interpretation of studies utilizing this compound. Despite its interaction with the CB1 receptor, GW405833 does not appear to produce the typical central nervous system side effects associated with classical CB1 agonists at effective analgesic doses.[4]
These application notes provide detailed protocols for the use of this compound in two common rodent models of neuropathic pain: the Partial Sciatic Nerve Ligation (pSNL) model in mice and the Chronic Constriction Injury (CCI) model in rats.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in rodent models of neuropathic pain.
Table 1: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Parameter | Species | Neuropathic Pain Model | Doses (Intraperitoneal) | Observed Effect | Reference |
| Mechanical Allodynia | Mouse | Partial Sciatic Nerve Ligation (pSNL) | 3, 10, 30 mg/kg | Dose-dependent reversal of mechanical allodynia.[1][2] | [1][2] |
| Mechanical Allodynia | Rat | Chronic Constriction Injury (CCI) | Up to 30 mg/kg | Potent and efficacious antihyperalgesic effects.[4] | [4] |
Table 2: Pharmacological Specificity of this compound's Antiallodynic Effect
| Experiment | Animal Model | Key Finding | Reference |
| CB1 Knockout Mice | pSNL | Antiallodynic effect of GW405833 was absent.[1][2] | [1][2] |
| CB2 Knockout Mice | pSNL | Antiallodynic effect of GW405833 was fully preserved.[1][2] | [1][2] |
| CB1 Antagonist (Rimonabant) | pSNL | Completely blocked the antiallodynic effect of GW405833.[1][2] | [1][2] |
| CB2 Antagonist (SR144528) | pSNL | Did not block the antiallodynic effect of GW405833.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for i.p. injection
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C for long-term storage.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare the final dosing solution in a vehicle of DMSO, Tween 80, and saline. A common vehicle composition is 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
For a desired final concentration, calculate the required volume of the stock solution and the vehicle components. For example, to prepare 1 mL of a 3 mg/mL dosing solution from a 10 mg/mL stock:
-
Take 300 µL of the 10 mg/mL stock solution.
-
Add 50 µL of Tween 80.
-
Add 650 µL of sterile saline.
-
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension.
-
-
Administration:
-
Administer the dosing solution via intraperitoneal injection.
-
The injection volume is typically 10 mL/kg for mice and 5 mL/kg for rats.
-
Calculate the injection volume for each animal based on its body weight.
-
Protocol 2: Partial Sciatic Nerve Ligation (pSNL) Model in Mice
This protocol describes the surgical procedure to induce neuropathic pain in mice.[1][5][6][7]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
8-0 or 9-0 silk or nylon suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile drapes and gauze
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the fur from the lateral aspect of the thigh of the desired hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a small skin incision (approximately 1 cm) over the mid-thigh region.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using an 8-0 or 9-0 suture, ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve. The ligation should be tight.
-
Ensure that the epineural circulation is not completely occluded.
-
-
Closure and Post-operative Care:
-
Reposition the muscle and close the incision with sutures.
-
Close the skin with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover in a clean cage with easy access to food and water.
-
Monitor the animals daily for signs of distress or infection.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at various time points post-surgery (e.g., days 3, 7, 14, 21, and 28).
-
Administer this compound or vehicle after the establishment of stable mechanical allodynia.
-
Protocol 3: Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the surgical procedure to induce neuropathic pain in rats.[8][9][10]
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
-
Sterile drapes and gauze
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the fur from the lateral aspect of the thigh of the desired hind limb.
-
Disinfect the surgical area.
-
-
Surgical Procedure:
-
Make a skin incision over the mid-thigh.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 or 5-0 chromic gut or silk suture around the common sciatic nerve.
-
The ligatures should be spaced approximately 1 mm apart.
-
The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
-
Closure and Post-operative Care:
-
Close the muscle layer and skin with sutures or wound clips.
-
Provide post-operative analgesia and care as per institutional guidelines.
-
Monitor the animals for recovery and signs of complications.
-
-
Behavioral Testing:
-
Measure mechanical allodynia and thermal hyperalgesia at baseline and at regular intervals post-surgery.
-
Administer this compound or vehicle once a stable neuropathic pain state is established.
-
Visualizations
References
- 1. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 2. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. inotiv.com [inotiv.com]
- 7. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
Application Notes and Protocols for GW405833 Hydrochloride in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GW405833 hydrochloride in various anti-inflammatory assays. This document includes an overview of the compound, detailed experimental protocols for both in vivo and in vitro studies, and a summary of expected quantitative outcomes.
Introduction to this compound
This compound is widely recognized as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells, making it a promising therapeutic target for inflammatory diseases without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[2][3] GW405833 has demonstrated significant anti-inflammatory and analgesic effects in several preclinical models of inflammation and pain.[4]
However, it is crucial for researchers to be aware of emerging evidence suggesting a more complex pharmacology. Some studies indicate that the anti-inflammatory and antinociceptive effects of GW405833 may be mediated through a CB1-dependent mechanism, independent of the CB2 receptor.[5] This controversy highlights the need for careful experimental design and interpretation of results when using this compound.
This document outlines protocols for well-established anti-inflammatory models where GW405833 has been evaluated, providing a framework for further investigation into its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Effects of GW405833 on Carrageenan-Induced Paw Edema in Rats
| Parameter Measured | Control (Carrageenan) | GW405833 Treated | % Change | Reference |
| Paw Edema (mL) | Increased volume | Significantly reduced | ↓ | [6] |
| MPO Activity (U/g tissue) | Elevated | Significantly reduced | ↓ | [6] |
| MDA Level (nmol/g tissue) | Elevated | Significantly reduced | ↓ | [6] |
| GSH Level (µmol/g tissue) | Depleted | Significantly restored | ↑ | [6] |
| Serum TNF-α (pg/mL) | Elevated | Significantly reduced | ↓ | [6] |
| Serum IL-1β (pg/mL) | Elevated | Significantly reduced | ↓ | [6] |
Table 2: Effects of GW405833 on Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | - | Low | 0% | [5] |
| GW405833 | 3 | Slightly Increased | Not significant | [5] |
| GW405833 | 10 | Moderately Increased | Significant | [5] |
| GW405833 | 30 | Markedly Increased | Robust | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Anesthesia (for euthanasia)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide rats into groups (n=6-8 per group):
-
Control (Vehicle)
-
GW405833 (e.g., 1, 3, 10 mg/kg)
-
Positive Control (e.g., Diclofenac)
-
-
Compound Administration: Administer GW405833 or vehicle intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 4 hours), euthanize the animals. Collect blood via cardiac puncture for serum preparation and excise the paw tissue for biochemical analysis.
Data Analysis:
-
Calculate the percentage increase in paw volume relative to the baseline for each animal.
-
Compare the mean paw volume of treated groups to the control group using appropriate statistical tests (e.g., ANOVA).
Biochemical Assays from Paw Tissue
1. Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity is an indicator of neutrophil infiltration into inflamed tissue.
Materials:
-
Paw tissue homogenate (in 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize the excised paw tissue in the appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant, O-dianisidine solution, and H₂O₂.
-
Measure the change in absorbance at 460 nm over time.
-
Calculate MPO activity and express it as units per gram of tissue.
2. Malondialdehyde (MDA) Assay (Lipid Peroxidation)
MDA is a marker of oxidative stress and lipid peroxidation.
Materials:
-
Paw tissue homogenate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer
Procedure:
-
Mix the tissue homogenate with TCA and TBA reagent.
-
Heat the mixture in a boiling water bath for 15-20 minutes.
-
Cool the samples and centrifuge to remove precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA levels based on a standard curve and express as nmol per gram of tissue.
3. Reduced Glutathione (GSH) Assay
GSH is a key antioxidant, and its levels can be depleted during inflammation.
Materials:
-
Paw tissue homogenate
-
DTNB (Ellman's reagent)
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Deproteinate the tissue homogenate (e.g., with metaphosphoric acid).
-
Mix the supernatant with DTNB in a phosphate buffer.
-
Measure the absorbance at 412 nm.
-
Calculate GSH levels from a standard curve and express as µmol per gram of tissue.
Serum Cytokine Measurement (ELISA)
Materials:
-
Rat serum samples
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
In Vitro Assay: Leukocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of leukocytes towards a chemoattractant.
Materials:
-
Isolated primary leukocytes (e.g., neutrophils) or a leukocyte cell line (e.g., HL-60)
-
Transwell inserts (3-5 µm pore size)
-
Chemoattractant (e.g., fMLP, LTB4, or a chemokine like IL-8)
-
This compound
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Fluorescent dye (e.g., Calcein-AM) or a plate reader for quantification
Procedure:
-
Cell Preparation: Isolate leukocytes and resuspend them in the assay medium.
-
Plate Setup: Add the chemoattractant to the lower chambers of the transwell plate.
-
Treatment: Pre-incubate the leukocyte suspension with various concentrations of GW405833 (e.g., 0.1 - 10 µM) or vehicle for 15-30 minutes at 37°C.
-
Migration: Add the treated leukocyte suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker, or by direct cell counting.
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the total number of cells added.
-
Determine the IC₅₀ value for GW405833's inhibition of chemotaxis.
In Vitro Assay: Inhibition of LPS-Induced Cytokine Release in Macrophages
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Plate macrophages in a 24- or 48-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of GW405833 (e.g., 1 - 25 µM) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control group without LPS.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA as described previously.
Data Analysis:
-
Compare the cytokine levels in the GW405833-treated groups to the LPS-only group.
-
Calculate the percentage of inhibition of cytokine release and determine the IC₅₀ value.
References
- 1. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel flow cytometry-based assay to study leukocyte-endothelial cell interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil DREAM promotes neutrophil recruitment in vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Administration of GW405833 Hydrochloride in Rat Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of GW405833 hydrochloride, a cannabinoid CB2 receptor agonist, in rat models of arthritis. While initially investigated for its potential anti-inflammatory and analgesic properties, studies have revealed a paradoxical pro-nociceptive effect in osteoarthritic conditions. This is attributed to a complex signaling mechanism involving the sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to the release of calcitonin gene-related peptide (CGRP). These protocols are designed to facilitate further investigation into the intricate pharmacology of GW405833 and its implications for arthritis research.
Introduction
GW405833 is a synthetic agonist for the cannabinoid CB2 receptor. The CB2 receptor is primarily expressed on immune cells and has been a target for therapeutic intervention in inflammatory conditions such as arthritis. However, in the context of osteoarthritis (OA) in rat models, local administration of GW405833 has been shown to exacerbate pain-related behaviors.[1] This unexpected outcome highlights the complexity of cannabinoid signaling in joint pathology and underscores the importance of detailed preclinical investigation. The following protocols provide standardized methods for inducing arthritis in rats and for administering GW405833 to study its effects on pain and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of GW405833 in a rat model of monoiodoacetate (MIA)-induced osteoarthritis.
Table 1: Effect of Intra-articular GW405833 on Hindlimb Incapacitance in MIA-Induced Osteoarthritis in Rats
| Treatment Group | Dose (µg) | Change in Weight Bearing (g) - Mean ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 15.2 ± 3.4 | - |
| GW405833 | 10 | 35.8 ± 5.1 | p < 0.05 |
| GW405833 | 30 | 42.1 ± 6.3 | p < 0.01 |
| GW405833 + AM630 (CB2 Antagonist) | 30 + 50 | 18.9 ± 4.2 | Not Significant |
| GW405833 + SB366791 (TRPV1 Antagonist) | 30 + 20 | 20.1 ± 4.8 | Not Significant |
Data represents the change in weight distribution between the ipsilateral (arthritic) and contralateral hindlimb 60 minutes post-injection. An increase in the value indicates greater incapacitance and pain. Data is hypothetical and for illustrative purposes, based on descriptive findings in the literature.[1]
Table 2: Effect of GW405833 on Joint Afferent Firing Rate in Control and Osteoarthritic Rats
| Condition | Treatment | Dose (µ g/min ) | Mean Reduction in Firing Rate (%) |
| Control (Non-arthritic) | GW405833 | 10 | 31% |
| Osteoarthritic | GW405833 | 10 | - (Sensitizing Effect Observed) |
Data derived from electrophysiological recordings of knee joint primary afferents in response to joint rotation.[1] A negative value for the osteoarthritic condition indicates an increase in firing rate (sensitization).
Experimental Protocols
Induction of Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol describes the chemical induction of osteoarthritis in the rat knee joint, which mimics the cartilage degradation and pain symptoms of human OA.[1]
Materials:
-
Male Wistar rats (150-200 g)
-
Sodium monoiodoacetate (MIA)
-
Sterile saline (0.9%)
-
Isoflurane or other suitable anesthetic
-
27-gauge needles and 1 mL syringes
-
Animal clippers
Procedure:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Shave the fur around the left knee joint.
-
Prepare a 20 mg/mL solution of MIA in sterile saline.
-
Flex the knee and insert a 27-gauge needle through the patellar ligament into the intra-articular space.
-
Inject 50 µL of the MIA solution (1 mg total dose).
-
Withdraw the needle and allow the animal to recover on a warming pad.
-
Allow a recovery and disease development period of 14 days before subsequent experiments.[1]
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution: 10% Dimethyl sulfoxide (DMSO), 10% Tween 80, and 80% sterile saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
27-gauge needles and Hamilton syringes
Procedure for Intra-articular Injection:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with Tween 80 and sterile saline to achieve the final desired concentrations (e.g., for a 10 µg dose in 50 µL, the concentration would be 0.2 mg/mL). The final DMSO concentration should not exceed 10%.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Anesthetize the MIA-treated rat as described in Protocol 1.
-
Using a Hamilton syringe with a 27-gauge needle, inject 50 µL of the GW405833 solution or vehicle into the intra-articular space of the arthritic knee.
-
Monitor the animal for recovery.
Assessment of Hindlimb Incapacitance
This method quantifies pain by measuring the weight distribution between the hindlimbs.
Materials:
-
Incapacitance tester
-
Plexiglas chambers for the tester
Procedure:
-
Acclimatize the rats to the incapacitance tester for at least 15 minutes before testing.
-
Place the rat in the Plexiglas chamber of the incapacitance tester, with each hind paw resting on a separate force plate.
-
Record the weight borne by each hindlimb over a 3-5 second period.
-
Take at least three stable readings and calculate the average.
-
The difference in weight between the contralateral and ipsilateral hindlimb is a measure of incapacitance.
In Vitro CGRP Release Assay from Dorsal Root Ganglion (DRG) Neurons
This protocol measures the release of the pro-inflammatory neuropeptide CGRP from cultured sensory neurons.
Materials:
-
Cultured rat DRG neurons
-
This compound solution (prepared as in Protocol 2)
-
Capsaicin (positive control)
-
Synthetic interstitial fluid (SIF) buffer
-
CGRP Enzyme Immunoassay (EIA) kit
-
37°C incubator with 5% CO2
Procedure:
-
Culture DRG neurons from rats in 24-well plates until mature.
-
On the day of the experiment, gently wash the cells twice with pre-warmed SIF buffer.
-
Add 200 µL of SIF buffer containing different concentrations of GW405833 (e.g., 1, 10, 100 µM) or vehicle to the wells. Use capsaicin (1 µM) as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the CGRP concentration in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Investigating GW405833 Hydrochloride in Acute Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing acute liver injury (ALI) models for the evaluation of the therapeutic potential of GW405833 hydrochloride. Detailed protocols for inducing liver injury, treatment administration, and subsequent analysis are provided, along with a summary of expected quantitative outcomes and visualization of the key signaling pathways involved.
Introduction to Acute Liver Injury and this compound
Acute liver injury is a severe condition characterized by rapid loss of liver function. Experimental models of ALI are crucial for understanding its pathophysiology and for the development of novel therapeutics.[1][2][3] this compound is a selective cannabinoid receptor 2 (CB2R) agonist that has shown promise in mitigating ALI.[4][5][6] Its protective effects are largely attributed to the activation of CB2R on immune cells, particularly macrophages, leading to a reduction in the inflammatory response that exacerbates liver damage.[4][5] Additionally, understanding the role of other protective pathways, such as the farnesoid X receptor (FXR) signaling cascade, provides a broader context for hepatoprotective strategies.[7][8][9][10][11]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the induction of acute liver injury and treatment with this compound in mouse models.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Model | Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) |
| D-GalN/LPS-induced ALI | Control | - | Normal Range | Normal Range |
| D-GalN/LPS | D-GalN (750 mg/kg) + LPS (10 mg/kg) | Significantly Elevated | Significantly Elevated | |
| GW405833 + D-GalN/LPS | 10 mg/kg | Significantly Reduced vs. D-GalN/LPS | Significantly Reduced vs. D-GalN/LPS | |
| ConA-induced ALI | Control | - | Normal Range | Normal Range |
| ConA | 20 mg/kg | Significantly Elevated | Significantly Elevated | |
| GW405833 + ConA | 20 mg/kg | Significantly Reduced vs. ConA | Significantly Reduced vs. ConA |
Note: "Normal Range" refers to baseline levels in healthy control animals. "Significantly Elevated" and "Significantly Reduced" indicate statistically significant changes compared to the respective control groups.
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Model | Treatment Group | Dose | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |
| D-GalN/LPS-induced ALI | Control | - | Baseline | Baseline |
| D-GalN/LPS | D-GalN (750 mg/kg) + LPS (10 mg/kg) | Markedly Increased | Markedly Increased | |
| GW405833 + D-GalN/LPS | 10 mg/kg | Significantly Decreased vs. D-GalN/LPS | Significantly Decreased vs. D-GalN/LPS | |
| Sepsis Model (LPS) | Control | - | Baseline | Baseline |
| LPS | 5 mg/kg | Markedly Increased | Markedly Increased | |
| GW405833 + LPS | 10 mg/kg | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Note: "Baseline" refers to levels in healthy control animals. "Markedly Increased" and "Significantly Decreased" indicate statistically significant changes compared to the respective control groups.[12][13]
Experimental Protocols
Detailed methodologies for inducing ALI and administering treatment are provided below.
Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice[14][15][16]
This model is one of the most commonly used for studying drug-induced liver injury due to its clinical relevance.[2][3]
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Acetaminophen (APAP)
-
Sterile Saline (0.9% NaCl)
-
This compound
-
Vehicle for GW405833 (e.g., DMSO and corn oil)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast mice overnight (12-16 hours) prior to APAP administration. Water should be provided ad libitum.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[14]
-
For in vivo administration, dilute the stock solution with a vehicle such as corn oil to the desired final concentration (e.g., 10 mg/kg).
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection 1 hour before APAP administration.
-
-
APAP Preparation and Administration:
-
Post-Injection Monitoring and Sample Collection:
-
Return food to the cages after APAP administration.
-
At predetermined time points (e.g., 6, 12, or 24 hours) post-APAP injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold phosphate-buffered saline (PBS) before harvesting for histological analysis and other molecular assays.
-
Protocol 2: D-Galactosamine (D-GalN) and Lipopolysaccharide (LPS)-Induced Acute Liver Injury in Mice[1][4][18][19]
This model mimics endotoxin-induced fulminant hepatic failure.
Materials:
-
BALB/c mice (6-8 weeks old, male)
-
D-Galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Saline (0.9% NaCl)
-
This compound
-
Vehicle for GW405833 (e.g., PBS)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week as described in Protocol 1.
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle like PBS.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection 30 minutes prior to D-GalN/LPS injection.[4]
-
-
D-GalN/LPS Administration:
-
Prepare fresh solutions of D-GalN and LPS in sterile saline.
-
Co-administer D-GalN (e.g., 750 mg/kg) and LPS (e.g., 10 mg/kg) via i.p. injection.[4]
-
-
Sample Collection:
-
Euthanize mice at a specified time point (e.g., 8 hours) after D-GalN/LPS injection.
-
Collect blood and liver tissue as described in Protocol 1.
-
Protocol 3: Assessment of Liver Injury
1. Serum Aminotransferase Assays:
-
Collect whole blood and allow it to clot at room temperature.
-
Centrifuge to separate the serum.
-
Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using commercially available assay kits according to the manufacturer's instructions.[16]
2. Cytokine Analysis:
-
Measure the concentrations of TNF-α and IL-1β in the serum using commercially available ELISA kits.
3. Histological Analysis: [17][18][19][20][21]
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize liver morphology, including necrosis, inflammation, and steatosis.
Signaling Pathways and Mechanisms of Action
The protective effects of this compound in ALI are mediated through complex signaling pathways. The following diagrams illustrate the key mechanisms.
Caption: GW405833 activates CB2R on macrophages, inhibiting HIF-1α and NF-κB pathways.
The diagram above illustrates that this compound, by activating the CB2 receptor on macrophages, leads to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Nuclear Factor-kappa B (NF-κB).[4][5][22][23][24][25] This dual inhibition results in decreased glycolysis, reduced macrophage proliferation, and a significant reduction in the release of pro-inflammatory cytokines like TNF-α and IL-1β, ultimately protecting hepatocytes from damage.[4][26]
Caption: FXR activation in hepatocytes provides a protective effect against liver injury.
The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in maintaining liver homeostasis.[7][8][9] Its activation leads to the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[10] SHP, in turn, represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and SREBP-1c, a key regulator of lipogenesis.[7][8] Increased bile acid export via BSEP and reduced synthesis and lipogenesis collectively decrease hepatotoxicity. Furthermore, FXR activation can inhibit the pro-inflammatory JNK pathway, further contributing to its hepatoprotective effects.[10]
Caption: A generalized workflow for studying GW405833 in acute liver injury models.
This workflow outlines the key steps for conducting studies on the effects of this compound in mouse models of acute liver injury, from initial animal preparation to the final data analysis. Adherence to a standardized protocol is essential for obtaining reproducible and reliable results.
References
- 1. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2R agonist GW405833 alleviates acute liver failure in mice via inhibiting HIF-1α-mediated reprogramming of glycometabolism and macrophage proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR Regulates Liver Repair after CCl4-Induced Toxic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in TNF-α, IL-33, and MIP-1α before and after artificial liver support treatment and their prognostic value - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 15. Induction and evaluation of liver damage in the mice [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ueg.eu [ueg.eu]
- 21. researchgate.net [researchgate.net]
- 22. CB2R agonist GW405833 alleviates acute liver failure in mice via inhibiting HIF-1α-mediated reprogramming of glycometabolism and macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HIF-1α inhibition in macrophages preserves acute liver failure by reducing IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Macrophage-Specific Hypoxia-Inducible Factor-1α Contributes to Impaired Autophagic Flux in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
GW405833 Hydrochloride: A Specific Inhibitor of TRPML1 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW405833 hydrochloride, also known as ML-SI1, is a potent and specific cell-permeable inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes, where it plays a pivotal role in regulating lysosomal calcium homeostasis, autophagy, and vesicular trafficking.[2][3] Dysregulation of TRPML1 function has been implicated in various pathological conditions, including lysosomal storage disorders such as Mucolipidosis type IV, and neurodegenerative diseases.[3] As a selective antagonist, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPML1. This document provides detailed application notes and protocols for the utilization of this compound in cellular assays.
Quantitative Data
The inhibitory potency of GW405833 (ML-SI1) on TRPML1 has been quantified using various assay platforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Platform | Agonist Used | IC50 of GW405833 (ML-SI1) | Reference |
| Fluorescence | ML-SA1 | 1.3 µM | [3] |
| Electrophysiology | ML-SA1 | 1.9 µM | [3] |
| Fura-2 Calcium Imaging | ML-SA1 | 15 µM | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPML1 signaling pathway and a general experimental workflow for assessing the inhibitory effect of this compound.
Caption: TRPML1 Signaling Pathway and Inhibition by GW405833 HCl.
Caption: Experimental Workflow for TRPML1 Inhibition Assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations greater than 10 mg/mL.[1] To prepare a 10 mM stock solution, dissolve 4.84 mg of this compound (Molecular Weight: 483.82 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Protocol for Inhibition of TRPML1-Mediated Calcium Release
This protocol describes a fluorescence-based assay to measure the inhibition of TRPML1-mediated lysosomal calcium release in cultured cells.
Materials:
-
HEK293 or HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (10 mM in DMSO)
-
ML-SA1 (TRPML1 agonist) stock solution (10 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
1. Cell Seeding: a. Culture cells in appropriate complete medium. b. Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well). c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Calcium Indicator Loading: a. Prepare a Fura-2 AM loading solution. For example, mix 1 µL of 1 mM Fura-2 AM with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS to a final concentration of 1 µM Fura-2 AM. b. Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS. c. Add 100 µL of the Fura-2 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. e. After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. f. Add 100 µL of HBSS to each well.
3. Inhibition with this compound: a. Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. b. Add the diluted this compound or vehicle control to the respective wells. c. Incubate the plate at room temperature for 10-20 minutes.
4. Stimulation with TRPML1 Agonist: a. Prepare a working solution of ML-SA1 in HBSS. A final concentration of 10-20 µM is typically effective. b. Add the ML-SA1 working solution to the wells containing the inhibitor and the cells.
5. Measurement of Calcium Response: a. Immediately place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric calcium imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2). b. Record the fluorescence intensity over time to measure the change in intracellular calcium concentration upon agonist stimulation.
6. Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time point. b. Determine the peak calcium response for each concentration of this compound. c. Normalize the peak responses to the vehicle control. d. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a critical tool for elucidating the complex roles of the TRPML1 channel in cellular physiology and disease. The protocols and data presented here provide a framework for its effective use in research settings. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of TRPML1-mediated signaling pathways.
References
Application Notes and Protocols for GW405833 Hydrochloride Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of GW405833 hydrochloride, a selective cannabinoid CB2 receptor agonist, in preclinical research models.
Summary
This compound is a potent and selective partial agonist for the cannabinoid receptor 2 (CB2), with significantly lower affinity for the CB1 receptor. It has demonstrated analgesic and anti-inflammatory properties in various rodent models of pain and inflammation.[1] Notably, its analgesic effects in some models are reported to be mediated through the CB1 receptor, despite its higher affinity for CB2.[2] Furthermore, this compound has been shown to inhibit glycolysis by down-regulating Hypoxia-Inducible Factor-1α (HIF-1α).[3] This document outlines the necessary materials, preparation steps, and administration protocol for in vivo studies using intraperitoneal injection.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| In Vivo Dosage (i.p.) | 0.3 - 100 mg/kg | Rat | [1] |
| Ki (human CB2) | 3.9 nM | Human | |
| Ki (rat CB2) | 3.6 nM | Rat | |
| cAMP Inhibition | ~50% reduction of forskolin-stimulated cAMP | In vitro | [1] |
| Solubility (DMSO) | >10 mg/mL | - | |
| Solubility (Water) | <2 mg/mL | - |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile syringes and needles (appropriate gauge for the animal model)
Vehicle Preparation (Example Formulation: 10% DMSO, 10% Tween 80, 80% Saline):
It is crucial to use a vehicle that ensures the solubility of this compound while minimizing toxicity to the animal. A common vehicle for hydrophobic compounds involves a co-solvent system.
-
In a sterile conical tube, prepare the vehicle by adding the components in the following order, vortexing gently after each addition:
-
1 part DMSO
-
1 part Tween 80
-
8 parts sterile saline
-
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 1 mL of Tween 80, and 8 mL of sterile saline.
-
Ensure the final solution is clear and homogenous.
Preparation of Dosing Solution:
The concentration of the dosing solution will depend on the desired dose (mg/kg) and the injection volume. The injection volume should not exceed the recommended maximum for the specific animal model (e.g., typically up to 10 mL/kg for mice).[4]
Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg (0.25 mL):
-
Calculate the required concentration:
-
(10 mg/kg) / (10 mL/kg) = 1 mg/mL
-
-
Prepare the dosing solution:
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Add the appropriate volume of the prepared vehicle (10% DMSO, 10% Tween 80, 80% Saline) to the powder.
-
Vortex or sonicate until the compound is completely dissolved. The solution should be clear.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection to ensure sterility.
-
Intraperitoneal Injection Protocol (Rodent Model)
Materials:
-
Prepared and sterile dosing solution of this compound
-
Appropriately sized sterile syringe and needle (e.g., 25-27 gauge for mice)
-
70% ethanol for disinfection
-
Animal restraint device (if necessary)
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Injection: Slowly and steadily inject the calculated volume of the dosing solution.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vivo administration.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating GW405833 Hydrochloride Solubility Challenges: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling GW405833 hydrochloride, a compound known for its challenging solubility in aqueous buffers. By following these protocols and recommendations, users can achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in water. This is a critical consideration for preparing solutions for in vitro and in vivo studies.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution in my aqueous experimental buffer. What is happening?
A2: This is a common issue due to the low aqueous solubility of the compound. When a concentrated DMSO stock is introduced into an aqueous environment, the compound can crash out of solution. The key is to ensure the final concentration of DMSO is sufficient to maintain solubility, while also being compatible with your experimental system.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[2][3] For sensitive and primary cell cultures, it is recommended to keep the final DMSO concentration at or below 0.1%.[1]
Q4: Can I use other solvents to dissolve this compound for aqueous dilutions?
A4: While DMSO is the most commonly reported solvent for creating stock solutions, other organic solvents like ethanol could potentially be used. However, the compatibility of these solvents with your specific assay and their potential for cytotoxicity must be carefully evaluated. For most applications, starting with a DMSO stock solution is the recommended and best-documented approach.
Q5: Are there any alternative methods to improve the solubility of this compound in aqueous buffers without using high concentrations of organic solvents?
A5: For specific applications, formulation strategies using co-solvents and surfactants can be employed. For instance, in animal studies, formulations with Polysorbate 80 (Tween 80) have been utilized to aid in the solubilization of hydrophobic compounds.[4] The use of such agents should be carefully considered and validated for compatibility with the experimental model.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Recommended Solution |
| Final DMSO concentration is too low. | Decrease the dilution factor of your DMSO stock solution to increase the final DMSO percentage in your working solution. Remember to always include a vehicle control with the same final DMSO concentration. |
| Rapid dilution. | Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Compound concentration exceeds its solubility limit in the final buffer. | Lower the final concentration of this compound in your experiment. It is possible that the desired concentration is not achievable in the chosen aqueous buffer, even with a co-solvent. |
| Buffer composition. | The pH and ionic strength of your buffer can influence the solubility of the compound. While specific data for this compound is limited, you can empirically test different physiological buffers (e.g., PBS, HBSS, DMEM) to see if solubility improves. |
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | Sigma-Aldrich[1] |
| Water | <2 mg/mL | Sigma-Aldrich[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of the compound and the maximum tolerated final concentration of DMSO for your cells.
-
Perform serial dilutions of the DMSO stock solution in DMSO if necessary to achieve an intermediate concentration that can be easily diluted into your aqueous buffer.
-
To prepare the final working solution, add the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium drop-wise while gently vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Signaling Pathway and Experimental Workflow
GW405833 is known to act as a selective agonist for the cannabinoid receptor 2 (CB2), which is a G protein-coupled receptor (GPCR). Activation of CB2 can modulate various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.[5]
The following diagram illustrates a recommended workflow for preparing this compound solutions for experimental use, highlighting critical steps to avoid solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GW405833 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GW405833 hydrochloride. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target activity of GW405833?
A1: The primary and most well-documented off-target activity of GW405833 is its interaction with the cannabinoid receptor 1 (CB1). While GW405833 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), it also binds to the CB1 receptor, albeit with lower affinity.[1] Functionally, it acts as a noncompetitive antagonist at the CB1 receptor.[2]
Q2: How selective is GW405833 for CB2 over CB1 receptors?
A2: GW405833 exhibits a high degree of selectivity for the CB2 receptor. In radioligand binding assays, it has been shown to have a high affinity for the human CB2 receptor, with a reported Ki of 3.92 ± 1.58 nM.[1] Its affinity for the CB1 receptor is significantly lower, with a reported Ki of 4772 ± 1676 nM.[1] This results in an approximately 1200-fold greater selectivity for the CB2 receptor over the CB1 receptor.[1]
Q3: I am observing effects in my in vivo pain model that are inconsistent with CB2 receptor activation. What could be the cause?
A3: The antinociceptive (pain-reducing) effects of GW405833 in some preclinical models have been shown to be dependent on CB1 receptors, not CB2 receptors.[2] Studies have demonstrated that the analgesic effects of GW405833 are absent in CB1 knockout mice and can be blocked by a CB1 antagonist.[2] Therefore, if you are observing unexpected analgesic or behavioral effects, they may be mediated by the compound's antagonistic activity at the CB1 receptor.
Q4: Are there any known off-target effects of GW405833 on kinases?
A4: Currently, there is no publicly available comprehensive kinase screening data for GW405833. While some studies have investigated the downstream signaling effects of GW405833, such as modulation of AKT/mTOR and ERK pathways, it is not definitively established whether these are direct off-target effects on kinases or downstream consequences of its activity at cannabinoid receptors.
Q5: Has GW405833 been screened against a broad panel of receptors and ion channels (e.g., a CEREP safety panel)?
Q6: My experimental results are unexpected. How can I determine if an off-target effect of GW405833 is responsible?
A6: To investigate potential off-target effects in your experimental system, consider the following approaches:
-
Use of Antagonists: Employ a selective CB1 antagonist (e.g., rimonabant) in conjunction with GW405833 to determine if the observed effect is mediated by the CB1 receptor.[2]
-
Knockout/Knockdown Models: If available, utilize cell lines or animal models lacking the CB1 receptor to confirm its involvement.[2]
-
Dose-Response Analysis: Carefully titrate the concentration of GW405833. Off-target effects may only become apparent at higher concentrations.
-
Control Compounds: Include control compounds with different chemical scaffolds but similar on-target (CB2 agonist) activity to see if the unexpected effect is specific to GW405833.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Analgesic or Behavioral Effects
-
Possible Cause: The observed effects may be mediated by the off-target antagonism of the CB1 receptor by GW405833.[2]
-
Troubleshooting Steps:
-
Co-administration with a CB1 Antagonist: Administer a selective CB1 antagonist prior to GW405833. If the unexpected effect is blocked, it is likely mediated by the CB1 receptor.
-
Use of CB1 Knockout Animals: If feasible, repeat the experiment in CB1 knockout animals. The absence of the effect in these animals would confirm CB1 involvement.
-
Literature Review: Consult literature on the known behavioral effects of CB1 antagonists to see if your observations align.
-
Issue 2: Inconsistent Cellular Signaling Results (e.g., unexpected changes in pERK or pAKT)
-
Possible Cause: The observed signaling changes could be downstream of either on-target CB2 activation or off-target CB1 antagonism. The specific cellular context and expression levels of CB1 and CB2 receptors will influence the outcome.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm the expression levels of both CB1 and CB2 receptors in your cell line or tissue of interest.
-
Pharmacological Inhibition: Use selective antagonists for both CB1 and CB2 receptors to dissect which receptor is responsible for the observed signaling changes.
-
Pathway Analysis: Investigate upstream and downstream components of the affected signaling pathway to pinpoint the origin of the modulation.
-
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target | Ki (nM) | Selectivity (fold) |
| Human Cannabinoid Receptor 2 (CB2) | 3.92 ± 1.58 | ~1200x vs. CB1 |
| Human Cannabinoid Receptor 1 (CB1) | 4772 ± 1676 | - |
Data from Valenzano et al., 2005.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CB1 and CB2 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of GW405833 for human CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the human CB1 or CB2 receptor.
-
Radioligand: Use a high-affinity radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) as the ligand.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of GW405833.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of GW405833 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
Technical Support Center: Interpreting Paradoxical Effects of GW405833 Hydrochloride in Pain Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex and sometimes paradoxical effects of GW405833 hydrochloride in pain studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a potent and selective cannabinoid receptor 2 (CB2) agonist.[1][2][3] It exhibits high affinity for the CB2 receptor with EC50 and Ki values in the low nanomolar range, while having a much lower affinity for the cannabinoid receptor 1 (CB1).[1]
Q2: What are the expected analgesic effects of a selective CB2 agonist like GW405833?
A2: Activation of CB2 receptors has been associated with anti-inflammatory and analgesic effects, particularly in models of chronic inflammatory and neuropathic pain.[4][5][6] It is believed that these effects are primarily mediated by the modulation of immune cell function and the reduction of inflammatory mediators, without the psychoactive side effects associated with CB1 receptor activation.[5][6][7]
Q3: What are the documented paradoxical analgesic effects of GW405833?
A3: A significant paradoxical finding is that the analgesic and antihyperalgesic effects of GW405833 in several preclinical pain models are not mediated by CB2 receptors, but rather by CB1 receptors.[2][8][9] Studies using CB1 and CB2 knockout mice, as well as selective antagonists, have demonstrated that the pain-relieving effects of GW405833 are absent in CB1 knockout mice and are blocked by CB1 antagonists, but are preserved in CB2 knockout mice.[2][8]
Q4: Can GW405833 exhibit pro-nociceptive (pain-promoting) effects?
A4: Yes, under certain conditions, GW405833 has been shown to have pro-nociceptive effects. In a rat model of osteoarthritis induced by monoiodoacetate, intra-articular injection of GW405833 augmented hindlimb incapacitance, indicating an increase in pain.[1][10] This effect appears to be mediated, at least in part, through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][10]
Q5: Does GW405833 have any known off-target effects that could contribute to its paradoxical actions?
A5: While primarily known for its activity at cannabinoid receptors, some research suggests that other receptors could be involved in the complex pharmacology of cannabinoid ligands. For instance, the orphan G protein-coupled receptor GPR55 is modulated by various cannabinoid ligands.[11] There is evidence to suggest that GW405833 can act as a partial agonist at GPR55, which may contribute to its overall pharmacological profile.[10]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during experiments with GW405833 and provides potential explanations and solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Lack of Analgesic Effect in an Inflammatory or Neuropathic Pain Model | 1. Incorrect dose: The dose may be too low to elicit an effect. 2. Inappropriate pain model: The specific mechanisms of the chosen pain model may not be responsive to the pathways modulated by GW405833. 3. CB1 receptor-independent pain: The pain phenotype in the model may not be driven by pathways sensitive to CB1 receptor modulation. | 1. Dose-response study: Conduct a dose-response study with a wide range of doses (e.g., 3-100 mg/kg, i.p.) to determine the optimal effective dose.[5][8] 2. Model selection: Consider using well-established models where GW405833 has shown efficacy, such as the Complete Freund's Adjuvant (CFA) model of inflammatory pain or a nerve ligation model of neuropathic pain.[8] 3. Pharmacological blockade: Use a CB1 antagonist (e.g., rimonabant) to confirm if any observed effect is CB1-mediated.[2][8] |
| Pro-nociceptive (Pain-promoting) Effects Observed | 1. Osteoarthritic pain model: This effect is specifically documented in the monoiodoacetate (MIA) model of osteoarthritis.[1][10] 2. Involvement of TRPV1 receptors: The pro-nociceptive effect is linked to the activation of TRPV1 channels, leading to the release of pro-inflammatory neuropeptides like CGRP.[1][10] | 1. Model consideration: Be aware of this potential effect when using osteoarthritic models. 2. TRPV1 antagonism: Co-administer a TRPV1 antagonist (e.g., capsazepine or SB366791) to investigate if the pro-nociceptive effect is TRPV1-dependent.[1] 3. Measure CGRP release: Conduct an in vitro CGRP release assay from sensory neurons to directly test the effect of GW405833 on neuropeptide release. |
| Inconsistent Results Between In Vitro and In Vivo Experiments | 1. Receptor selectivity paradox: GW405833 is highly selective for CB2 in vitro, but its in vivo analgesic effects are CB1-mediated.[2][8] 2. Complex in vivo pharmacology: Factors such as metabolism, tissue distribution, and potential off-target effects (e.g., at GPR55) can lead to discrepancies.[10] | 1. In vivo validation: Always validate in vitro findings with in vivo experiments using appropriate controls, including knockout animals and selective antagonists for both CB1 and CB2 receptors.[2][8] 2. Off-target assessment: Consider investigating the involvement of other potential targets like GPR55, especially if results are unexpected. |
| Difficulty Replicating Published Analgesic Effects | 1. Subtle variations in experimental protocols: Minor differences in the induction of pain models, behavioral testing procedures, or animal strain can impact results. 2. Compound stability and formulation: Improper storage or formulation of this compound can affect its potency. | 1. Standardize protocols: Adhere strictly to detailed, validated protocols for pain models and behavioral assessments. 2. Compound handling: Store this compound under recommended conditions (e.g., -20°C) and use a consistent and appropriate vehicle for administration (e.g., a mixture of ethanol, emulphor, and saline). |
Data Presentation
Table 1: Receptor Binding Affinities and Functional Activities of GW405833
| Receptor | Species | Assay Type | Value | Reference |
| CB2 | Human | Ki | 3.92 nM | [1][2] |
| Rat | Ki | 3.6 nM | [12] | |
| Human | EC50 | 0.65 nM | [1][2] | |
| CB1 | Human | Ki | 4772 nM | [1][2] |
| Human | EC50 | 16.1 µM | [1] |
Table 2: In Vivo Analgesic Efficacy of GW405833 in Different Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | i.p. | 10-30 mg/kg | Reversal of mechanical allodynia | [8] |
| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | i.p. | 10-30 mg/kg | Reversal of mechanical allodynia | [8] |
| Osteoarthritic Pain (Monoiodoacetate) | Rat | Intra-articular | - | Pro-nociceptive (increased incapacitance) | [1][10] |
| Incisional Pain | Rat | i.p. | up to 30 mg/kg | Antihyperalgesic effect | [5] |
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile 0.9% saline
-
Isoflurane for anesthesia
-
1 ml syringes with 27-gauge needles
-
Von Frey filaments for mechanical sensitivity testing
-
Plantar test apparatus for thermal sensitivity testing
Procedure:
-
Anesthetize the rat using isoflurane.
-
Prepare a 1:1 emulsion of CFA and sterile saline.
-
Inject 100 µl of the CFA emulsion into the plantar surface of one hind paw.
-
Allow the animal to recover from anesthesia.
-
Assess baseline mechanical and thermal sensitivity before CFA injection.
-
Perform behavioral testing for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at 24, 48, and 72 hours post-CFA injection to confirm the development of hypersensitivity.
-
Administer GW405833 or vehicle at desired time points and assess its effect on pain behaviors.
Monoiodoacetate (MIA) Model of Osteoarthritic Pain in Rats
Objective: To induce a model of osteoarthritis-like joint pain.
Materials:
-
Sodium monoiodoacetate (MIA)
-
Sterile 0.9% saline
-
Isoflurane for anesthesia
-
1 ml syringes with 27-gauge needles
-
Incapacitance tester
Procedure:
-
Anesthetize the rat using isoflurane.
-
Prepare a solution of MIA in sterile saline (e.g., 2 mg in 50 µl).
-
Flex the knee of one hindlimb and inject 50 µl of the MIA solution intra-articularly.
-
Allow the animal to recover.
-
Assess baseline weight-bearing on the hindlimbs using an incapacitance tester before MIA injection.
-
Measure hindlimb weight distribution at various time points (e.g., days 3, 7, 14, and 21) post-MIA injection to monitor the development of pain.
-
Administer GW405833 or vehicle and assess its effect on hindlimb incapacitance.
In Vitro cAMP Accumulation Assay
Objective: To measure the effect of GW405833 on cyclic adenosine monophosphate (cAMP) levels in cells expressing cannabinoid receptors, typically to assess Gαi/o coupling.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Plate the cells in a suitable multi-well plate and grow to confluence.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of GW405833 to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method. A decrease in forskolin-stimulated cAMP levels in the presence of an agonist indicates Gαi/o coupling.
Calcitonin Gene-Related Peptide (CGRP) Release Assay from Cultured Dorsal Root Ganglion (DRG) Neurons
Objective: To determine if GW405833 can induce the release of the pro-nociceptive neuropeptide CGRP from sensory neurons.
Materials:
-
Primary DRG neuron culture
-
Culture medium
-
This compound
-
TRPV1 agonist (e.g., capsaicin) as a positive control
-
TRPV1 antagonist (e.g., capsazepine)
-
CGRP enzyme immunoassay (EIA) kit
Procedure:
-
Culture primary DRG neurons from rats or mice.
-
After a few days in culture, replace the medium with a buffer solution.
-
Add different concentrations of GW405833, vehicle, or a positive control (capsaicin) to the neurons. To test for TRPV1 involvement, pre-incubate some wells with a TRPV1 antagonist.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Collect the supernatant.
-
Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Paradoxical CB1-mediated analgesia of GW405833.
References
- 1. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 5. psychogenics.com [psychogenics.com]
- 6. A role for cannabinoid receptors, but not endogenous opioids, in the antinociceptive activity of the CB2-selective agonist, GW405833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
How to prevent precipitation of GW405833 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GW405833 hydrochloride in experimental media.
Troubleshooting Guide: Preventing Precipitation
Issue: After diluting my DMSO stock of this compound into cell culture media, I observe a cloudy or crystalline precipitate, either immediately or after incubation.
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to an aqueous-based medium. The following steps will help you troubleshoot and prevent precipitation.
Immediate Corrective Actions
-
Visual Confirmation: First, confirm that the observed particles are a precipitate and not microbial contamination by observing the medium under a microscope.
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, try pre-diluting the stock in a smaller volume of complete (serum-containing) media before adding it to the final culture volume. The proteins in the serum can help to stabilize the compound.[1]
Proactive Prevention Strategies
1. Optimize Stock and Working Concentrations:
-
DMSO Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Final DMSO Concentration: Crucially, keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2][3][4]
2. Master the Dilution Technique:
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or intermediate dilution. For example, first, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.
-
Slow Addition with Agitation: Add the final DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the media.[5] This prevents localized high concentrations of the compound that can cause it to crash out of solution.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is highly soluble in DMSO but has very low aqueous solubility. This disparity is the primary reason for precipitation when diluting into cell culture media.
Solubility Data for this compound
| Solvent | Solubility |
| DMSO | >10 mg/mL |
| Water | <2 mg/mL |
| Ethanol | 2 mg/mL |
| (Data sourced from supplier information) |
Q2: What is a typical working concentration for this compound in cell culture?
A2: Published studies have used this compound at various concentrations, often in the micromolar range. For example, one study on MDA-MB-231 breast cancer cells reported an IC50 of 16.46 μM and used concentrations up to 100 μM.[6] However, the maximum soluble concentration can be highly dependent on the specific cell culture medium and serum percentage.
Q3: My media with this compound looks fine initially, but a precipitate forms after several hours in the incubator. What is happening?
A3: Delayed precipitation can occur due to changes in the media over time, such as slight shifts in pH or temperature.[2] It's also possible that the compound is slowly aggregating. To mitigate this, it is crucial to determine the maximum stable soluble concentration over a time course that matches your experiment's duration.
Q4: Can the presence of serum in the media affect the solubility of this compound?
A4: Yes, serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1] If you are working with serum-free media, you may find that the maximum soluble concentration of this compound is lower. It is recommended to perform solubility tests in the exact media formulation (with or without serum) that you will use for your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the solution is clear and all solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Your Media
This protocol helps you empirically determine the highest concentration of this compound that remains soluble in your specific experimental conditions.
-
Prepare a Dilution Series: In your complete cell culture medium (pre-warmed to 37°C), prepare a series of dilutions from your DMSO stock. Aim for a range of final concentrations relevant to your experiment (e.g., 1 µM to 100 µM).
-
Important: Keep the final DMSO concentration constant and below 0.5% for all dilutions.
-
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.[2][3]
Visualizations
Troubleshooting Workflow for Precipitation
Caption: A flowchart for troubleshooting precipitation of this compound.
Recommended Dilution Workflow
Caption: Recommended workflow for diluting DMSO stock into aqueous media.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW405833 Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW405833 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic compound that has been characterized as a selective cannabinoid CB2 receptor agonist. However, emerging research has revealed a more complex pharmacological profile, indicating it also acts as a non-competitive antagonist at the cannabinoid CB1 receptor.[1] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mg/mL but is considered insoluble in water, with a solubility of less than 2 mg/mL.[2]
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: Due to its poor water solubility, a multi-component vehicle is required for in vivo administration. A commonly used and effective vehicle for compounds with similar properties consists of a mixture of DMSO, a surfactant such as Tween® 80 or Polysorbate 80, and a carrier solution like saline or phosphate-buffered saline (PBS). A recommended starting formulation is 5-10% DMSO, 5-10% Tween® 80, and 80-90% physiological saline . The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Q4: How should I prepare the vehicle and the final dosing solution?
A4: To ensure the compound remains in solution, it is crucial to follow a specific order of addition when preparing the vehicle and final dosing solution. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the reported effective doses of this compound in animal models?
A5: Effective doses in rodent models of pain and inflammation have been reported in the range of 3 to 30 mg/kg administered via intraperitoneal (i.p.) injection.[1] However, it is essential to perform a dose-response study for your specific animal model and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during vehicle preparation or upon dilution. | - Incorrect order of solvent addition.- The final concentration of the compound is too high for the chosen vehicle composition. | - Always dissolve this compound in DMSO first before adding other vehicle components.- Increase the percentage of DMSO and/or Tween® 80 in the vehicle, but be mindful of potential toxicity.- Consider preparing a more dilute stock solution. |
| Animal shows signs of distress or irritation after injection (e.g., excessive grooming, scratching at the injection site). | - The concentration of DMSO or Tween® 80 may be too high, causing local irritation.- The pH of the final solution is not physiological. | - Reduce the percentage of DMSO and Tween® 80 in the vehicle to the lowest effective concentration.- Ensure the final pH of the dosing solution is close to neutral (pH 7.2-7.4). |
| Inconsistent or unexpected experimental results. | - The compound may have come out of solution, leading to inaccurate dosing.- The dual activity of GW405833 on both CB1 and CB2 receptors may be influencing the outcome. | - Visually inspect the solution for any precipitation before each injection.- Include appropriate controls, such as selective CB1 and CB2 receptor antagonists (e.g., rimonabant for CB1 and SR144528 for CB2), to dissect the contribution of each receptor to the observed effects. |
| Difficulty with the intraperitoneal injection procedure. | - Incorrect needle placement leading to injection into the gut or subcutaneous space. | - Refer to the detailed "Intraperitoneal Injection Workflow" diagram and protocol below for proper technique. Ensure the needle is inserted into the lower right quadrant of the abdomen to avoid the cecum. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL |
| Water | < 2 mg/mL |
Recommended Vehicle Composition for In Vivo Studies
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary solvent for this compound |
| Tween® 80 (Polysorbate 80) | 5 - 10% | Surfactant to improve solubility and stability in aqueous solution |
| Physiological Saline (0.9% NaCl) | 80 - 90% | Isotonic carrier solution |
Experimental Protocols
Protocol for Preparation of this compound Dosing Solution
-
Prepare a stock solution: Dissolve the desired amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Prepare the vehicle mixture: In a separate sterile tube, combine the required volumes of Tween® 80 and physiological saline. For example, to prepare 1 mL of a vehicle with 10% Tween® 80 and 90% saline, mix 100 µL of Tween® 80 with 900 µL of saline.
-
Prepare the final dosing solution: Slowly add the appropriate volume of the this compound stock solution in DMSO to the Tween® 80/saline mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Final formulation example (for a 1 mg/mL final concentration from a 10 mg/mL stock):
-
Take 100 µL of the 10 mg/mL this compound stock in DMSO.
-
Add this to a mixture of 100 µL of Tween® 80 and 800 µL of physiological saline.
-
This results in a final vehicle composition of 10% DMSO, 10% Tween® 80, and 80% saline.
-
-
Administer immediately: It is recommended to use the prepared dosing solution immediately to minimize the risk of precipitation.
Visualizations
References
Minimizing variability in experiments with GW405833 hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using GW405833 hydrochloride, a selective cannabinoid CB2 receptor agonist. Our goal is to help you minimize experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective partial agonist for the cannabinoid receptor 2 (CB2).[1] It binds with high affinity to both human and rat CB2 receptors. At significantly higher concentrations, it can also act as a non-competitive antagonist for the cannabinoid receptor 1 (CB1).[1] Researchers should also be aware that GW405833 is known by the synonym ML-SI1, under which it has been characterized as a TRPML1 channel blocker. This off-target activity should be considered when designing experiments.
Q2: How should I dissolve and store this compound?
Proper handling of this compound is critical to avoid variability from precipitation or degradation.
-
Solubility: The compound is soluble in DMSO at concentrations greater than 10 mg/mL but is considered insoluble in water (less than 2 mg/mL).[2] It is highly recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.
-
Storage of Solid Compound: The solid form should be stored desiccated at 2-8°C.
-
Storage of Stock Solutions: Prepare aliquots of your stock solution to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q3: What are the key binding affinities and potencies I should be aware of?
The selectivity of GW405833 for CB2 over CB1 is a key feature. Using concentrations that activate CB2 without engaging CB1 is crucial for target-specific studies.
| Target Receptor | Parameter | Value | Species |
| CB2 | Kᵢ (binding affinity) | 3.9 nM | Human |
| CB2 | Kᵢ (binding affinity) | 3.6 nM | Rat |
| CB2 | EC₅₀ (potency) | 0.65 nM | Not Specified |
| CB1 | Kᵢ (binding affinity) | 4772 nM | Not Specified |
| CB1 | EC₅₀ (potency) | 16.1 µM | Not Specified |
Q4: How does this compound exert its effects? What signaling pathways are involved?
As a CB2 agonist, GW405833 typically signals through G protein-coupled receptors (GPCRs) to inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Studies have also implicated its involvement in modulating key cellular signaling pathways, including the AKT/mTOR and ERK pathways, which are crucial for processes like cell survival and proliferation.[3]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell-based assay.
This is often caused by poor solubility or precipitation of the compound in aqueous cell culture media.
-
Cause: When a concentrated DMSO stock is diluted into aqueous media, the compound can crash out of solution, especially at higher concentrations. This leads to inconsistent actual concentrations across different wells.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is below 0.5% (ideally ≤0.1%) to minimize solvent toxicity and improve solubility.
-
Pre-dilution: Perform serial dilutions in your culture medium. When adding the compound to wells, mix thoroughly but gently by pipetting up and down or swirling the plate.
-
Visual Inspection: Before and after adding the compound to your cells, inspect the media in the wells under a microscope for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test by preparing your highest concentration in media and observing it for 30-60 minutes for any precipitate formation.
-
Issue 2: My results are not what I expected based on the literature (e.g., unexpected toxicity, lack of effect).
This can stem from off-target effects, incorrect dosing, or compound degradation.
-
Cause A: Off-Target Effects: At high concentrations (>1 µM), GW405833 may begin to interact with CB1 receptors or TRPML1 channels, leading to confounding results.[1]
-
Solution A: Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 1 nM to 30 µM) to identify the optimal concentration window for CB2-specific effects. The binding affinity data suggests that CB2 effects should be observed at low nanomolar concentrations, while off-target CB1 effects would require micromolar concentrations.[1]
-
Cause B: Cell-Type Specificity: The expression of CB2 receptors can vary dramatically between cell types.[4] For example, they are highly expressed in immune cells.
-
Solution B: Confirm Target Expression: Before conducting functional assays, confirm the expression of the CB2 receptor (CNR2 gene or protein) in your experimental cell line using qPCR, western blot, or flow cytometry.
-
Cause C: Compound Degradation: Improperly stored stock solutions may have lost potency.
-
Solution C: Prepare fresh stock solutions from the solid compound as described in the FAQ section and re-run the experiment. Always use aliquoted stocks to avoid multiple freeze-thaw cycles.[1]
Experimental Protocol Example: In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of GW405833 on the viability of a cancer cell line (e.g., MDA-MB-231) that expresses the CB2 receptor.
1. Materials:
-
This compound solid
-
Anhydrous DMSO
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Step 1: Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For a molecular weight of 483.82 g/mol , dissolve 4.84 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Create 10-20 µL single-use aliquots and store at -80°C.
-
-
Step 2: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Step 3: Compound Treatment
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete culture medium to prepare 2X working concentrations of the compound.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of GW405833. Include "vehicle control" wells containing the same final concentration of DMSO as the highest dose treatment group.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Step 4: Viability Assessment
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).
-
Normalize the data to the vehicle control wells to determine the percent viability.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with GW405833 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GW405833 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a potent and selective cannabinoid CB2 receptor agonist.[1][2][3] It binds with high affinity to both human and rat CB2 receptors.[1][3] However, it acts as a partial agonist, inhibiting forskolin-stimulated cAMP formation by approximately 50% compared to a full agonist like CP55,940.[1][3][4]
Interestingly, recent studies have revealed a more complex pharmacology. Evidence suggests that its analgesic effects in neuropathic and inflammatory pain models are not mediated by CB2 receptors, but rather through a CB1 receptor-dependent mechanism.[5][6][7] Despite this, it does not typically produce the central nervous system side effects associated with CB1 agonists.[3][4]
Additionally, this compound has been identified as a specific inhibitor of the lysosomal transient receptor potential mucolipin 1 (TRPML1) channel.[8]
Q2: I am observing no analgesic effect in my animal model. What could be the reason?
Several factors could contribute to a lack of analgesic effect. A primary consideration is the genetic background of the animal model. Studies have shown that the antiallodynic effects of GW405833 are absent in CB1 knockout mice, but surprisingly preserved in CB2 knockout mice.[5][6][7] Therefore, if your study relies on a CB2-dependent mechanism for analgesia, you may not observe the expected outcome.
Another possibility is the dose and route of administration. While potent antihyperalgesic effects are seen with intraperitoneal (i.p.) administration in the range of 10-30 mg/kg, lower doses may not be effective.[4][5]
Q3: My results are inconsistent across experiments. What are the potential causes?
Inconsistent results can arise from issues with compound stability, preparation, or the experimental model itself.
-
Compound Stability: Ensure the compound is stored correctly. This compound should be stored at 2-8°C and desiccated.[1][2][3] For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is poorly soluble in water (<2 mg/mL) but has good solubility in DMSO (>10 mg/mL).[1][2][3] Ensure the compound is fully dissolved before administration. If you are diluting a DMSO stock solution into an aqueous buffer for in vivo use, be mindful of potential precipitation.
-
Timing of Administration: The timing of drug administration relative to the induction of pain or inflammation can influence the outcome. For instance, in some inflammatory models, the timing of GW405833 administration post-insult can affect its efficacy.[5]
Q4: Is this compound solely a CB2 agonist? Are there any known off-target effects?
While initially characterized as a selective CB2 agonist, this compound has demonstrated significant off-target effects. As mentioned, its analgesic properties in certain pain models are mediated by the CB1 receptor.[5][6][7] Furthermore, it functions as an inhibitor of the TRPML1 channel.[8] It is crucial to consider these alternative mechanisms when interpreting your data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy in pain models | Incorrect animal model (e.g., expecting a CB2-mediated effect) | Utilize wild-type or CB1 knockout animals to confirm the CB1-dependent analgesic mechanism.[5][6][7] |
| Insufficient dosage | Perform a dose-response study. Effective i.p. doses for analgesia are typically in the 10-30 mg/kg range.[4][5] | |
| Inconsistent results between experiments | Compound degradation | Store the solid compound at 2-8°C, desiccated.[1][2][3] Prepare fresh stock solutions in DMSO and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Poor solubility in final vehicle | Ensure complete dissolution in DMSO before preparing the final dilution for administration. For in vivo studies, the final concentration of DMSO should be kept low and consistent across all experimental groups. | |
| Unexpected cellular effects in vitro | Off-target effects | Consider the compound's activity as a TRPML1 inhibitor and its paradoxical effects on the CB1 receptor.[5][6][7][8] Use appropriate controls, such as TRPML1 agonists/antagonists or CB1 antagonists, to dissect the observed effects. |
| Precipitation of the compound during dilution | Exceeding solubility in aqueous solutions | Prepare a concentrated stock solution in DMSO. For final dilutions in aqueous buffers, use a low percentage of DMSO and ensure vigorous mixing. Gentle warming may aid dissolution, but stability at higher temperatures should be considered. |
Experimental Protocols
In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
-
Animal Model: Utilize adult male C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for a period of 5-7 days to allow for the development of mechanical allodynia.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution to the desired concentration in a vehicle of saline or PBS containing a low percentage of DMSO (e.g., <5%).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the mice to the testing apparatus (e.g., a wire mesh platform) for at least 30 minutes.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest filament force that elicits a brisk withdrawal response.
-
Conduct baseline measurements before drug administration and at various time points after administration (e.g., 30, 60, 120 minutes).
-
In Vitro TRPML1 Inhibition Assay (Calcium Imaging)
-
Cell Culture:
-
Culture a suitable cell line endogenously expressing or overexpressing TRPML1 (e.g., HEK293 cells) in appropriate media.
-
Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in an appropriate assay buffer.
-
Pre-incubate the cells with this compound or vehicle for a defined period (e.g., 10-30 minutes).
-
-
TRPML1 Activation and Data Acquisition:
-
Initiate calcium imaging using a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength intensity measurements (for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Apply a known TRPML1 agonist (e.g., ML-SA1) to stimulate calcium influx through the channel.
-
Record the changes in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve in response to the agonist.
-
Compare the response in cells pre-treated with this compound to the vehicle-treated control cells to determine the inhibitory effect.
-
Visualizations
Caption: Paradoxical analgesic signaling pathway of GW405833.
Caption: Experimental workflow for in vivo pain assessment.
Caption: Workflow for in vitro TRPML1 inhibition assay.
References
- 1. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥98% (HPLC), Selective cannabinoid CB2 receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of GW405833 Hydrochloride and AM1241 in Preclinical Models of Neuropathic Pain
This guide provides a detailed, objective comparison of two widely studied cannabinoid receptor ligands, GW405833 hydrochloride and AM1241, in the context of neuropathic pain research. The information presented is intended for researchers, scientists, and professionals in drug development, synthesizing data from various preclinical studies to highlight the compounds' respective pharmacological profiles, efficacy, and mechanisms of action.
Introduction
Neuropathic pain, a chronic condition initiated by a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. The cannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for analgesic drug development, as it is thought to modulate pain and inflammation without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][2]
GW405833 and AM1241 are two synthetic ligands that have been extensively evaluated in animal models of neuropathic pain.[1][3] Both have been primarily classified as selective CB2 receptor agonists.[1][3] However, a deeper look into the literature reveals complex and distinct pharmacological profiles that are critical for researchers to consider when selecting a tool compound for their studies. This guide aims to dissect these complexities through a systematic comparison of their performance, supported by experimental data.
Data Presentation: Pharmacological Profiles and Efficacy
The following tables summarize the in vitro binding affinities and functional activities of GW405833 and AM1241, as well as their efficacy in various in vivo neuropathic pain models.
Table 1: Comparative In Vitro Pharmacological Profile
| Parameter | This compound | AM1241 |
| Primary Target | Cannabinoid Receptor 2 (CB2) | Cannabinoid Receptor 2 (CB2) |
| Human CB2 Affinity (Ki) | ~3.9 nM[4] | ~7.0 nM[5] |
| Human CB1 Affinity (Ki) | ~4772 nM[4] | ~580 nM (>80-fold weaker than CB2)[5][6] |
| CB2 vs. CB1 Selectivity | ~1200-fold[4] | >80-fold[5] |
| Functional Activity at CB2 | Partial Agonist[1][6] | Protean Agonist (can act as a partial agonist, neutral antagonist, or inverse agonist depending on assay conditions and species)[5][7][8] |
| Reported Off-Target Activity | Noncompetitive CB1 Antagonist[4][9] | Species-dependent inverse agonism at rat and mouse CB2 receptors (racemate)[7] |
Table 2: Comparative Efficacy in Preclinical Neuropathic Pain Models
| Neuropathic Pain Model | Compound | Species | Route of Admin. | Effective Dose Range | Key Findings |
| Spinal Nerve Ligation (SNL) | AM1241 | Rat, Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Dose-dependently reversed tactile and thermal hypersensitivity.[3][10] Effect blocked by CB2 antagonist (AM630), but not CB1 antagonist.[3][10] Effective in CB1 knockout mice.[3][10] |
| GW405833 | Rat | i.p. | Up to 30 mg/kg | Elicited potent antihyperalgesic effects.[11] | |
| Partial Sciatic Nerve Ligation (PSNL) | GW405833 | Mouse | i.p. | 10-30 mg/kg | Dose-dependently reversed mechanical allodynia.[9] However, effect was absent in CB1 knockout mice and blocked by a CB1 antagonist, suggesting a CB1-mediated mechanism.[9] |
| Chronic Constriction Injury (CCI) | AM1241 | Rat | Intrathecal (i.t.) | 10 µg | Produced a dose-dependent reversal of allodynia.[12] |
| Chemotherapy-Induced Neuropathy (Vincristine) | AM1241 | Rat | i.p. | Not specified | Partially reversed mechanical allodynia in a CB2-dependent manner.[13] |
Mechanism of Action and Signaling Pathways
The primary distinction between GW405833 and AM1241 in the context of neuropathic pain lies in their in vivo mechanism of action. While both were developed as CB2 agonists, their downstream effects and receptor specificity in preclinical models have shown notable differences.
AM1241: This compound has consistently demonstrated a mechanism of action dependent on the CB2 receptor.[3][14] Studies show its analgesic effects are blocked by CB2-selective antagonists and persist in animals lacking the CB1 receptor, strongly indicating that its pain-relieving properties are mediated through CB2 activation, which is primarily found on immune cells and outside the central nervous system.[3][10][14] Activation of CB2 receptors by AM1241 is thought to reduce neuroinflammation by modulating cytokine release and decreasing microglial and astrocyte activation, which are key processes in the maintenance of neuropathic pain.[12][15]
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 3. pnas.org [pnas.org]
- 4. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescent spectral analysis reveals the intrathecal cannabinoid agonist, AM1241, produces spinal anti-inflammatory cytokine responses in neuropathic rats exhibiting relief from allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro CB2 Selectivity of GW405833 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of GW405833 hydrochloride, a widely utilized cannabinoid CB2 receptor agonist, against other alternative compounds. The presented data, compiled from various studies, aims to assist researchers in evaluating its selectivity and suitability for their experimental needs.
Executive Summary
This compound has been characterized as a potent and selective CB2 receptor agonist. In vitro studies demonstrate its high binding affinity for the human CB2 receptor, with selectivity ranging from approximately 37-fold to over 1200-fold compared to the human CB1 receptor.[1][2] Functionally, it acts as a partial agonist at the human CB2 receptor. While GW405833 is a valuable tool for investigating CB2 receptor pharmacology, it is noteworthy that some in vitro evidence suggests it may also act as a noncompetitive antagonist at the CB1 receptor.[1] This guide provides a detailed comparison with other known CB2 selective agonists, JWH133 and AM1710, to offer a broader perspective on its in vitro profile.
Comparative In Vitro Data
The following tables summarize the quantitative data for this compound and comparator compounds, focusing on their binding affinities and functional potencies at human CB1 and CB2 receptors.
Table 1: Receptor Binding Affinities (Ki) in vitro
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (hCB1 Ki / hCB2 Ki) | Reference |
| This compound | 4772 ± 1676 | 3.92 ± 1.58 | ~1217-fold | [1] |
| JWH133 | 677 | 3.4 | ~200-fold | |
| AM1710 | - | - | ~54-fold |
Table 2: Functional Activity (EC50) in vitro
| Compound | Assay | hCB1 EC50 (nM) | hCB2 EC50 (nM) | Emax (% of Full Agonist) | Reference |
| This compound | cAMP Inhibition | >10,000 | 25 | ~50% (Partial Agonist) | |
| JWH133 | cAMP Inhibition | >10,000 | 4.6 | Full Agonist | |
| AM1710 | cAMP Inhibition | Inverse Agonist Activity Reported | 21.8 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
This protocol is a generalized procedure for determining the binding affinity of a compound to the CB1 and CB2 receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940 or [³H]WIN55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compound (this compound) and non-labeled ligand for non-specific binding determination (e.g., WIN55,212-2 at 10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
This protocol outlines a common method to assess the functional activity of a compound at Gαi-coupled receptors like CB1 and CB2.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Forskolin.
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).
-
Cell culture medium.
-
384-well plates.
Procedure:
-
Plate the cells in a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) in the presence of the test compound.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC50 and Emax values for the test compound.
β-Arrestin Recruitment Assays
This protocol describes how to measure the recruitment of β-arrestin to the CB2 receptor upon agonist stimulation, a key event in GPCR desensitization and signaling.
Objective: To quantify the potency and efficacy of a test compound to induce β-arrestin recruitment to the CB2 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay, typically co-expressing the human CB2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
Test compound (this compound).
-
Assay buffer and detection reagents provided with the assay kit.
-
384-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the engineered cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the assay kit protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the dose-response curve and calculate the EC50 and Emax values.
Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for validating CB2 selectivity.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of GW405833 Hydrochloride: A Comparative Analysis in CB1 vs. CB2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of GW405833 hydrochloride, a compound traditionally classified as a selective cannabinoid receptor 2 (CB2) agonist, in cannabinoid receptor 1 (CB1) and CB2 knockout (KO) mouse models. While initially pursued for its potential to elicit therapeutic effects without the psychoactive side effects associated with CB1 activation, recent evidence reveals a more complex pharmacological profile, challenging its selectivity and suggesting a pivotal role for the CB1 receptor in its analgesic actions.
Executive Summary
Experimental data from studies utilizing CB1 and CB2 knockout mice have demonstrated that the analgesic effects of GW405833 in models of neuropathic and inflammatory pain are surprisingly dependent on the CB1 receptor, not the CB2 receptor. In CB1 KO mice, the pain-relieving effects of GW405833 are absent, whereas these effects are fully maintained in CB2 KO mice.[1][2] This suggests that the mechanism of action for GW405833, at least in the context of analgesia, is mediated through the CB1 receptor. However, the compound does not appear to induce the typical central nervous system side effects associated with CB1 agonists, pointing towards a complex interaction with the receptor, possibly as a noncompetitive antagonist.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of GW405833 in CB1 and CB2 knockout mice in models of pathological pain.
Table 1: Effect of GW405833 on Mechanical Allodynia in Neuropathic Pain (Partial Sciatic Nerve Ligation Model)
| Genotype | Treatment | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Wild-Type (WT) | Vehicle | ~0.5 g | 0% |
| Wild-Type (WT) | GW405833 (30 mg/kg, i.p.) | Restored to baseline (~4.0 g) | ~100% |
| CB1 Knockout | Vehicle | ~0.5 g | 0% |
| CB1 Knockout | GW405833 (30 mg/kg, i.p.) | No significant change from vehicle | 0% |
| CB2 Knockout | Vehicle | ~0.5 g | 0% |
| CB2 Knockout | GW405833 (30 mg/kg, i.p.) | Restored to baseline (~4.0 g) | ~100% |
Data compiled from findings reported in Li et al., 2017.[1][2]
Table 2: Effect of GW405833 on Mechanical Allodynia in Inflammatory Pain (Complete Freund's Adjuvant Model)
| Genotype | Treatment | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Wild-Type (WT) | Vehicle | ~1.0 g | 0% |
| Wild-Type (WT) | GW405833 (30 mg/kg, i.p.) | Restored to baseline (~5.0 g) | ~100% |
| CB1 Knockout | Vehicle | ~1.0 g | 0% |
| CB1 Knockout | GW405833 (30 mg/kg, i.p.) | No significant change from vehicle | 0% |
| CB2 Knockout | Vehicle | ~1.0 g | 0% |
| CB2 Knockout | GW405833 (30 mg/kg, i.p.) | Restored to baseline (~5.0 g) | ~100% |
Data compiled from findings reported in Li et al., 2017.[1][2]
Experimental Protocols
Animal Models
Adult male CB1 knockout (CB1-/-) and CB2 knockout (CB2-/-) mice, along with their wild-type (WT) littermates, were used in these studies. The mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)
-
Mice were anesthetized with isoflurane.
-
The common sciatic nerve in one hind limb was exposed at the level of the thigh.
-
Approximately one-third to one-half of the nerve diameter was tightly ligated with a suture.
-
The muscle and skin were then closed in layers.
-
Mechanical allodynia was assessed at baseline and post-surgery using von Frey filaments.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
A solution of CFA was injected into the plantar surface of one hind paw.
-
This injection induces a localized inflammatory response and subsequent hyperalgesia and allodynia.
-
Mechanical allodynia was measured at baseline and at various time points after CFA injection.
Behavioral Testing: Mechanical Allodynia
-
Mice were placed in individual clear plastic chambers on an elevated wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold was determined using the up-down method. A positive response was defined as a brisk withdrawal or licking of the paw.
Drug Administration
This compound was dissolved in a vehicle solution (e.g., a mixture of ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection at doses typically ranging from 3 to 30 mg/kg.
Visualizations
Signaling Pathway of GW405833 in Pain Modulation
Caption: Proposed signaling pathway for GW405833-mediated analgesia.
Experimental Workflow in Knockout Mice
Caption: Workflow for evaluating GW405833 effects in knockout mice.
Conclusion
The evidence from studies in CB1 and CB2 knockout mice strongly indicates that the analgesic properties of this compound in neuropathic and inflammatory pain models are mediated by the CB1 receptor.[1][2] This is a significant departure from its initial classification as a selective CB2 agonist.[3] The lack of typical CB1-mediated side effects at analgesic doses suggests a unique mechanism of action, possibly involving allosteric modulation or biased agonism at the CB1 receptor.[2][4] These findings have profound implications for the development of cannabinoid-based therapeutics, highlighting the need to look beyond simple receptor affinity and selectivity profiles and to consider the complex in vivo pharmacology of novel compounds. Future research should focus on elucidating the precise molecular interactions between GW405833 and the CB1 receptor to harness its therapeutic potential while avoiding undesirable psychoactive effects.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Negative Control Experiments for GW405833 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of appropriate negative control experiments for studies involving GW405833 hydrochloride. Given the compound's complex pharmacology as a potent and selective cannabinoid receptor 2 (CB2) agonist with reported non-competitive cannabinoid receptor 1 (CB1) antagonist and transient receptor potential mucolipin 1 (TRPML1) inhibitory activities, the selection of a suitable negative control is critical for robust and reproducible research.[1] This guide outlines the use of pharmacological antagonists as negative controls and provides detailed experimental protocols and data presentation formats.
Rationale for Negative Control Selection
An ideal negative control for GW405833 would be a structurally identical but biologically inactive stereoisomer. However, such a compound is not commercially available. Therefore, the most rigorous approach is the use of selective antagonists to demonstrate that the observed effects of GW405833 are mediated through its intended target, the CB2 receptor. This guide focuses on two widely used CB2 receptor antagonists: SR144528 and AM630 .
These antagonists, when co-administered with GW405833, should reverse its biological effects if those effects are indeed CB2 receptor-mediated. It is crucial to also test the antagonists alone to ensure they do not exert confounding effects on the experimental model.
Comparison of Negative Control Agents
The selection between SR144528 and AM630 may depend on the specific experimental context. Both are potent and selective CB2 antagonists, but they exhibit different pharmacological properties, including inverse agonism and potential off-target effects, which must be considered.
| Feature | SR144528 | AM630 |
| Primary Mechanism | Selective CB2 Receptor Inverse Agonist/Antagonist[2][3][4] | Selective CB2 Receptor Inverse Agonist/Antagonist[5][6] |
| Binding Affinity (Ki) | ~0.6 nM for human CB2[4][7] | ~14-17 nM for mouse CB2[6] |
| Selectivity | >700-fold for CB2 over CB1[7] | Significantly higher affinity for CB2 over CB1[6] |
| Reported Off-Target Effects | Can have off-target immunomodulatory effects at higher concentrations (>1 µM)[8]. Potential interaction with adenosine A3 receptor and phosphodiesterase 5[8]. | Can behave as a partial agonist under certain conditions[5]. Potential off-target effects on the 5-HT serotonin receptor HTR2B[9]. |
| Considerations for Use | High potency and selectivity make it a strong candidate. Use at the lowest effective concentration to minimize off-target effects.[10] | Its protean agonism/antagonism should be considered in data interpretation.[5] |
Experimental Protocols
This assay is a cornerstone for assessing the function of Gαi-coupled receptors like CB2. Agonism by GW405833 will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A successful negative control experiment will show that a CB2 antagonist blocks this effect.
Objective: To determine if the GW405833-induced decrease in forskolin-stimulated cAMP accumulation is reversed by a CB2 receptor antagonist.
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells)
-
This compound
-
SR144528 or AM630
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture reagents
Procedure:
-
Cell Preparation: Culture CHO-hCB2 or HEK-hCB2 cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired concentration.[11]
-
Antagonist Pre-incubation: Add the CB2 antagonist (SR144528 or AM630) or vehicle to the cell suspension and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add GW405833 or vehicle to the cells.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[12]
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[13][14]
Data Presentation:
| Treatment Group | GW405833 (nM) | Antagonist (nM) | Forskolin (µM) | cAMP Level (pmol/well) | % Inhibition of Forskolin Response |
| Vehicle Control | 0 | 0 | 10 | 100 ± 5 | 0% |
| Forskolin Alone | 0 | 0 | 10 | 100 ± 5 | 0% |
| GW405833 (EC50) | 10 | 0 | 10 | 50 ± 3 | 50% |
| GW405833 (Max) | 1000 | 0 | 10 | 20 ± 2 | 80% |
| Antagonist Alone | 0 | 100 | 10 | 98 ± 6 | 2% |
| GW405833 + Antagonist | 10 | 100 | 10 | 95 ± 4 | 5% |
Expected Outcome: GW405833 should dose-dependently inhibit forskolin-stimulated cAMP accumulation. This inhibition should be significantly reversed in the presence of SR144528 or AM630. The antagonist alone should have a minimal effect on forskolin-stimulated cAMP levels.
Experimental Workflow:
GW405833 has been shown to have anti-inflammatory and analgesic effects.[15] A common model to test these effects is the carrageenan-induced paw edema model.
Objective: To determine if the anti-inflammatory effect of GW405833 in a rat model of carrageenan-induced paw edema is reversed by a CB2 receptor antagonist.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
SR144528 or AM630
-
Carrageenan
-
Parenteral administration supplies
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Divide animals into treatment groups (e.g., Vehicle, Carrageenan + Vehicle, Carrageenan + GW405833, Carrageenan + Antagonist, Carrageenan + GW405833 + Antagonist).
-
Drug Administration: Administer the antagonist (e.g., 10 mg/kg, i.p.) or vehicle 15 minutes before administering GW405833 (e.g., 30 mg/kg, i.p.) or vehicle.
-
Induction of Inflammation: 30 minutes after GW405833 administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point.
Data Presentation:
| Treatment Group | 1 hr (% Increase in Paw Volume) | 2 hr (% Increase in Paw Volume) | 3 hr (% Increase in Paw Volume) | 4 hr (% Increase in Paw Volume) |
| Vehicle | 5 ± 1 | 8 ± 2 | 10 ± 2 | 12 ± 3 |
| Carrageenan + Vehicle | 45 ± 5 | 70 ± 6 | 85 ± 7 | 90 ± 8 |
| Carrageenan + GW405833 | 20 ± 3 | 35 ± 4 | 45 ± 5 | 50 ± 6 |
| Carrageenan + Antagonist | 42 ± 4 | 68 ± 5 | 82 ± 6 | 88 ± 7 |
| Carrageenan + GW405833 + Antagonist | 40 ± 4 | 65 ± 6 | 80 ± 7 | 85 ± 8 |
Expected Outcome: Carrageenan injection should induce significant paw edema. Treatment with GW405833 should significantly reduce this edema. Co-administration of a CB2 antagonist should reverse the anti-inflammatory effects of GW405833. The antagonist alone should not significantly affect the carrageenan-induced edema.
Signaling Pathways
Activation of the Gαi-coupled CB2 receptor by an agonist like GW405833 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a primary signaling pathway for CB2 receptor activation.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-144,528 - Wikipedia [en.wikipedia.org]
- 5. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM630, a competitive cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW405833 Hydrochloride and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GW405833 hydrochloride with other established anti-inflammatory drugs. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. We will delve into its mechanism of action, compare its performance against a common non-steroidal anti-inflammatory drug (NSAID), and discuss its potential standing relative to corticosteroids and biologics, supported by available experimental data.
Mechanism of Action: A Dual Target Emerges
This compound has been widely characterized as a selective cannabinoid receptor 2 (CB2) agonist.[1] The CB2 receptor is primarily expressed on immune cells, and its activation is generally associated with anti-inflammatory and immunomodulatory effects.[2] The proposed CB2-mediated anti-inflammatory mechanism of GW405833 involves the inhibition of neutrophil migration and the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as a decrease in oxidative stress.[1][3]
However, recent studies have introduced a layer of complexity to this narrative. Emerging evidence suggests that the antinociceptive (pain-relieving) and some anti-inflammatory effects of GW405833 may, in fact, be mediated by the cannabinoid receptor 1 (CB1).[4][5] One study demonstrated that the antiallodynic effects of GW405833 were absent in CB1 knockout mice but preserved in CB2 knockout mice, and its effects were blocked by a CB1 antagonist but not a CB2 antagonist.[4] This suggests a more nuanced mechanism of action than initially understood, a critical consideration for targeted drug development.
Head-to-Head Comparison: GW405833 vs. Diclofenac
A key study provides a direct comparison of GW405833 with the widely used NSAID, diclofenac, in a carrageenan-induced paw edema model in rats, a classic model of acute inflammation. The results indicate that GW405833 exhibits significant anti-inflammatory effects comparable to those of diclofenac.[1][3]
Quantitative Efficacy Data
| Parameter | Control (Carrageenan) | GW405833 | Diclofenac |
| Paw Edema (mL) | Increased | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Increased | Significantly Reduced | Not Reported in this study |
| Malondialdehyde (MDA) Concentration (nmol/g tissue) | Increased | Significantly Reduced | Not Reported in this study |
| Serum TNF-α (pg/mL) | Increased | Significantly Reduced | Significantly Reduced |
| Serum IL-1β (pg/mL) | Increased | Significantly Reduced | Significantly Reduced |
Data synthesized from a study by Akbulut et al. (2018). The table presents a qualitative summary of the findings, as specific numerical data for all parameters were not consistently provided in a comparable format in the source.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model is employed to assess the efficacy of acute anti-inflammatory agents.
Objective: To induce a localized, acute inflammatory response in the rat paw and to evaluate the anti-inflammatory effects of test compounds.
Materials:
-
Male Wistar rats (200-250g)
-
1% Carrageenan solution in sterile saline
-
This compound
-
Diclofenac sodium
-
Vehicle (e.g., saline, or a specific solvent for the test compounds)
-
Plethysmometer or digital calipers
-
Homogenizer
-
Reagents for MPO, MDA, and cytokine (TNF-α, IL-1β) assays (ELISA kits)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into experimental groups (e.g., Control, GW405833-treated, Diclofenac-treated).
-
Drug Administration: The test compounds (GW405833, Diclofenac) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat. The contralateral paw may be injected with saline to serve as a control.
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The difference in paw volume between the baseline and subsequent time points represents the degree of edema.
-
Sample Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), animals are euthanized. Blood samples are collected for serum separation, and the inflamed paw tissue is excised.
-
Biochemical Analysis:
-
Paw Tissue: The paw tissue is homogenized. The homogenate is then used to measure MPO activity (an indicator of neutrophil infiltration) and MDA levels (a marker of lipid peroxidation and oxidative stress).
-
Serum: Serum is used to quantify the levels of pro-inflammatory cytokines, TNF-α and IL-1β, using ELISA kits.
-
-
Data Analysis: The data are expressed as mean ± SEM. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways for GW405833's anti-inflammatory effects and the experimental workflow of the carrageenan-induced paw edema model.
Comparison with Other Anti-Inflammatory Drug Classes
Direct comparative experimental data for GW405833 against corticosteroids and biologics is currently lacking in the published literature. Therefore, this section provides a comparison based on their established mechanisms of action.
Corticosteroids (e.g., Dexamethasone)
-
Mechanism: Corticosteroids are potent anti-inflammatory agents that act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. Their action is broad and affects multiple inflammatory pathways.
-
Comparison to GW405833: While both GW405833 and corticosteroids reduce pro-inflammatory cytokine production, their upstream mechanisms are distinct. Corticosteroids have a very broad and potent immunosuppressive effect, which also accounts for their significant side-effect profile with long-term use. GW405833, by targeting cannabinoid receptors, offers a more specific mechanism that could potentially have a different and possibly more favorable side-effect profile, particularly concerning the metabolic and systemic effects associated with chronic corticosteroid use.
Biologics (e.g., Infliximab - an anti-TNF-α antibody)
-
Mechanism: Biologics are typically monoclonal antibodies or fusion proteins that target specific components of the immune system. For example, infliximab is a monoclonal antibody that specifically binds to and neutralizes TNF-α, a key pro-inflammatory cytokine. This targeted approach can be highly effective in diseases where TNF-α plays a central pathogenic role.
-
Comparison to GW405833: GW405833 reduces TNF-α levels, but it does so by modulating upstream signaling pathways through cannabinoid receptors. In contrast, infliximab directly sequesters the TNF-α protein. The efficacy of infliximab is highly dependent on the central role of TNF-α in a specific inflammatory condition. GW405833's mechanism, which also involves the modulation of other mediators like IL-1β and oxidative stress, might offer a broader anti-inflammatory effect that is not solely reliant on TNF-α blockade.
Conclusion
This compound demonstrates significant anti-inflammatory properties, with an efficacy comparable to the NSAID diclofenac in preclinical models of acute inflammation. A key area for ongoing research is the elucidation of the precise roles of CB1 and CB2 receptors in mediating its effects. This is crucial for understanding its full therapeutic potential and for guiding the development of next-generation cannabinoid-based anti-inflammatory drugs. While direct comparisons with corticosteroids and biologics are not yet available, the distinct mechanism of action of GW405833 suggests it could offer a valuable alternative or complementary therapeutic strategy, potentially with a different safety profile. Further research, including head-to-head clinical trials, is necessary to definitively establish its place in the anti-inflammatory armamentarium.
References
- 1. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GW405833 Hydrochloride: A True Selective CB2 Agonist? A Comparative Analysis
An in-depth examination of GW405833 hydrochloride's pharmacological profile reveals a nuanced activity that challenges its classification as a straightforward selective CB2 receptor agonist. While exhibiting high affinity and functional potency for the CB2 receptor in vitro, compelling in vivo evidence suggests its primary analgesic effects are mediated through the CB1 receptor. This guide provides a comprehensive comparison of GW405833 with other established selective CB2 agonists, JWH133 and AM1241, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate pharmacological tools.
Executive Summary
This compound demonstrates potent and selective binding to the human CB2 receptor in recombinant cell systems, with Ki values in the low nanomolar range and a selectivity of over 1000-fold versus the CB1 receptor.[1][2] Functionally, it acts as a partial agonist at the CB2 receptor, effectively inhibiting adenylyl cyclase activity. However, in preclinical models of neuropathic and inflammatory pain, the analgesic effects of GW405833 are absent in CB1 knockout mice but preserved in CB2 knockout mice, indicating a CB1-dependent mechanism of action in vivo.[3][4][5] This paradoxical in vivo activity, coupled with reports of it acting as a non-competitive CB1 antagonist, complicates its use as a selective CB2 tool compound in living organisms. In contrast, JWH133 and AM1241 generally exhibit CB2-mediated effects both in vitro and in vivo, making them more reliable choices for studying CB2-specific pathways.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the binding affinity and functional potency of this compound and its comparators at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | CB1 (nM) | CB2 (nM) | Selectivity (CB1/CB2) | Reference |
| This compound | 4772 ± 1676 | 3.92 ± 1.58 | ~1217-fold | [Valenzano et al., 2005][1][2] |
| JWH133 | 677 | 3.4 | ~200-fold | [Huffman et al., 1999] |
| AM1241 | ~280 | ~7 | ~40-fold | [6] |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | Assay | CB1 (nM) | CB2 (nM) | Reference |
| This compound | cAMP Inhibition | >10,000 | 0.65 | [Valenzano et al., 2005][3] |
| JWH133 | GTPγS Binding | >1000 | 6.8 | [Huffman et al., 1999] |
| AM1241 | cAMP Inhibition | >1000 | ~50 | [6] |
In Vivo Pharmacology: The Paradox of GW405833
While the in vitro data strongly support GW405833 as a selective CB2 agonist, in vivo studies present a conflicting picture. Research utilizing knockout mice has been instrumental in dissecting its mechanism of action in pain relief.
Key In Vivo Findings for GW405833:
-
Analgesic Effects: In models of neuropathic and inflammatory pain, the pain-relieving effects of GW405833 were significantly diminished or completely absent in CB1 knockout mice.[3][4][5]
-
CB2 Knockout Studies: Conversely, the analgesic efficacy of GW405833 was maintained in CB2 knockout mice, suggesting the CB2 receptor is not the primary target for its analgesic properties in these models.[3][4][5]
-
CB1 Antagonism: Further studies have suggested that GW405833 can act as a non-competitive antagonist at the CB1 receptor, which may contribute to its complex in vivo pharmacology.[2]
In contrast, the in vivo effects of JWH133 and AM1241 are generally consistent with their in vitro CB2 selectivity, with their analgesic and anti-inflammatory actions being blocked by CB2 antagonists and retained in CB1 knockout models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells) or from rodent brain tissue (for native CB1).
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: A saturating concentration of a high-affinity cannabinoid radioligand, such as [3H]CP55,940, is used.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubation is typically carried out at 30°C for 60-90 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of the test compounds as agonists or antagonists at CB1 and CB2 receptors.
General Protocol for Gi-Coupled Receptors:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are plated in multi-well plates.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: Cells are then treated with increasing concentrations of the test compound.
-
Incubation: The incubation period is typically 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is calculated from the dose-response curve.
[35S]GTPγS Binding Assays
Objective: To measure the activation of G-proteins by the test compounds, providing another measure of functional activity.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared as described for the binding assays.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, and 1 mM EDTA, pH 7.4.
-
Incubation Mixture: Membranes are incubated with [35S]GTPγS, GDP, and increasing concentrations of the test compound.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Separation: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The EC50 and maximal stimulation (Emax) are determined from the dose-response curves.
Visualizing the Data and Concepts
To further clarify the information presented, the following diagrams illustrate key pathways and experimental workflows.
Caption: CB2 Receptor G-Protein Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: GW405833 In Vitro vs. In Vivo Activity
Conclusion
This compound is a potent and highly selective CB2 receptor agonist in vitro. However, its classification as a "true" selective CB2 agonist is confounded by significant in vivo evidence demonstrating that its analgesic effects are primarily mediated by the CB1 receptor. This complex pharmacological profile necessitates careful consideration when selecting it as a tool compound for in vivo studies aimed at elucidating CB2-specific functions. For research requiring unambiguous CB2-mediated effects in vivo, alternative compounds such as JWH133 or AM1241 may be more appropriate choices. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for making informed decisions in the selection and application of cannabinoid receptor ligands.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cannabinoid Receptor Maze: A Comparative Guide to Blocking GW405833 Hydrochloride Effects with SR144528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR144528's efficacy in blocking the effects of GW405833 hydrochloride, a compound traditionally classified as a selective cannabinoid receptor 2 (CB2) agonist. We will delve into the nuanced and sometimes contradictory experimental findings, present quantitative data from key studies, and offer detailed experimental protocols to aid in the design and interpretation of your own research.
The Evolving Narrative of GW405833 and the Role of SR144528
Initially, the antinociceptive effects of GW405833 were attributed to its agonist activity at the CB2 receptor, with studies showing that the CB2 antagonist SR144528 could block these effects in preclinical pain models.[1] However, more recent and detailed investigations have challenged this view, presenting compelling evidence that the in vivo analgesic effects of GW405833, particularly in neuropathic and inflammatory pain, are predominantly mediated by the cannabinoid receptor 1 (CB1), with SR144528 showing minimal to no blocking activity.[1][2]
This guide will dissect these conflicting findings, presenting data from both perspectives to provide a balanced and objective overview for researchers.
At a Glance: Key Molecular Players
| Compound | Primary Target(s) | Mechanism of Action |
| This compound | CB2 Receptor (agonist), CB1 Receptor (disputed) | Traditionally considered a selective CB2 agonist. Recent evidence suggests its in vivo analgesic effects are mediated by the CB1 receptor. |
| SR144528 | CB2 Receptor | A potent and highly selective CB2 receptor inverse agonist/antagonist.[3] It is widely used to investigate the function of the CB2 receptor. |
| AM630 | CB2 Receptor | Another selective CB2 receptor antagonist/inverse agonist. |
| Rimonabant | CB1 Receptor | A selective CB1 receptor antagonist/inverse agonist. |
Comparative Efficacy of SR144528 in Blocking GW405833 Effects: In Vivo Pain Models
A pivotal study by Li et al. (2017) systematically investigated the pharmacological specificity of GW405833's antiallodynic effects in mouse models of neuropathic (partial sciatic nerve ligation) and inflammatory (Complete Freund's Adjuvant) pain.[1][2] Their findings are summarized below.
Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
| Treatment Group | Paw Withdrawal Threshold (g) | % Blockade by Antagonist |
| Vehicle | ~0.4 g | - |
| GW405833 (30 mg/kg, i.p.) | ~1.5 g | - |
| GW405833 (30 mg/kg) + SR144528 (10 mg/kg, i.p.) | ~1.2 g | Minimal |
| GW405833 (30 mg/kg) + Rimonabant (10 mg/kg, i.p.) | ~0.4 g | Complete |
| GW405833 in CB1 KO mice | No significant effect | - |
| GW405833 in CB2 KO mice | ~1.5 g | - |
Data are approximated from graphical representations in Li et al., 2017.
Inflammatory Pain Model (Complete Freund's Adjuvant)
| Treatment Group | Paw Withdrawal Threshold (g) | % Blockade by Antagonist |
| Vehicle | ~0.5 g | - |
| GW405833 (30 mg/kg, i.p.) | ~2.0 g | - |
| GW405833 (30 mg/kg) + SR144528 (10 mg/kg, i.p.) | ~2.0 g | None |
| GW405833 (30 mg/kg) + Rimonabant (10 mg/kg, i.p.) | ~0.5 g | Complete |
| GW405833 in CB1 KO mice | No significant effect | - |
| GW405833 in CB2 KO mice | ~2.0 g | - |
Data are approximated from graphical representations in Li et al., 2017.
These results strongly suggest that in these pain models, the analgesic effects of GW405833 are not mediated by the CB2 receptor and consequently are not blocked by the CB2 selective antagonist SR144528.[1][2] Instead, the CB1 receptor appears to be the primary mediator of its action.
Alternative Scenarios: Evidence for CB2-Mediated Effects
In contrast to the findings in pain models, a study on concanavalin A-induced acute liver injury in mice demonstrated that the protective effects of GW405833 were reversed by the selective CB2 receptor antagonist AM630.[4] This indicates that in different pathological contexts, GW405833 can indeed exert its effects through the CB2 receptor, and these effects can be effectively blocked by a CB2 antagonist.
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms at play, it is crucial to visualize the signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of the CB2 receptor.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant's In Vivo Antagonism of GW405833 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of GW405833 hydrochloride and their antagonism by Rimonabant. Recent studies have challenged the traditional understanding of GW405833 as a selective cannabinoid receptor 2 (CB2) agonist, revealing a crucial role for the cannabinoid receptor 1 (CB1) in its in vivo activity. This guide summarizes the key experimental data, details the methodologies of pivotal studies, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in cannabinoid pharmacology and drug development.
Unraveling the In Vivo Mechanism: Rimonabant Blocks GW405833-Induced Analgesia
Contrary to its established in vitro profile as a CB2 agonist, the in vivo antiallodynic effects of this compound are mediated by the CB1 receptor. This has been demonstrated in studies where the administration of the CB1 antagonist/inverse agonist Rimonabant completely blocks the pain-relieving effects of GW405833 in rodent models of neuropathic and inflammatory pain.[1][2] This finding suggests that while GW405833 may have a high affinity for the CB2 receptor, its in vivo analgesic actions are dependent on the CB1 receptor. The precise nature of GW405833's interaction with the CB1 receptor is still under investigation, with some evidence suggesting it may act as a noncompetitive antagonist in vitro.[1]
Quantitative In Vivo Data
The following tables summarize the dose-response effects of this compound on mechanical allodynia and the effective dose of Rimonabant used to antagonize these effects.
Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Vehicle | 0 | ~0.5 |
| GW405833 | 3 | ~1.5 |
| GW405833 | 10 | ~2.5 |
| GW405833 | 30 | ~3.5 |
Data adapted from a study in wild-type mice, showing a dose-dependent increase in paw withdrawal threshold, indicating an antiallodynic effect.[1]
Table 2: Antagonism of this compound's Antiallodynic Effect by Rimonabant
| Pre-treatment | Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Vehicle | GW405833 | 30 | ~3.5 |
| Rimonabant | GW405833 | 10 / 30 | ~0.5 |
Data from the same study demonstrating that pre-treatment with Rimonabant completely blocks the antiallodynic effect of a high dose of GW405833.[1]
Experimental Protocols
In Vivo Antagonism of Mechanical Allodynia
This protocol describes the methodology used to assess the antagonism of GW405833's antiallodynic effects by Rimonabant in a mouse model of neuropathic pain.
1. Animal Model:
-
Adult male C57BL/6J mice are used.
-
Neuropathic pain is induced by partial sciatic nerve ligation (PSNL). A unilateral ligation of about one-third to one-half of the sciatic nerve is performed on the right hind paw.
-
Animals are allowed to recover for at least 7 days post-surgery to allow for the development of stable mechanical allodynia.
2. Assessment of Mechanical Allodynia:
-
Mechanical sensitivity is measured using von Frey filaments.
-
Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.
-
Von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method.
3. Drug Administration:
-
This compound is dissolved in a vehicle of DMSO, Tween 80, and saline.
-
Rimonabant is dissolved in a vehicle of 1% Tween 80 in distilled water.[3]
-
For antagonism studies, Rimonabant (10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes prior to the i.p. administration of GW405833 (30 mg/kg).[1]
-
Control groups receive the respective vehicles.
4. Data Analysis:
-
Paw withdrawal thresholds are measured at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data are analyzed using appropriate statistical methods, such as two-way ANOVA followed by Bonferroni's post-hoc test, to compare the effects of different treatments.
Visualizing the Interaction
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the interaction between GW405833 and Rimonabant at the CB1 receptor. While GW405833 is a known CB2 agonist, its in vivo analgesic effects are shown to be dependent on the CB1 receptor. Rimonabant, a CB1 antagonist/inverse agonist, blocks this effect.
Caption: Proposed CB1-mediated signaling of GW405833 and its antagonism by Rimonabant.
Experimental Workflow
This diagram outlines the key steps in an in vivo experiment designed to test the antagonism of GW405833's effects by Rimonabant.
Caption: Workflow for in vivo antagonism study of GW405833 by Rimonabant.
Conclusion
The evidence strongly indicates that the in vivo analgesic effects of this compound are dependent on the CB1 receptor and can be effectively antagonized by Rimonabant. This finding has significant implications for the interpretation of in vivo data for compounds targeting the cannabinoid system and highlights the importance of using selective antagonists to elucidate the precise mechanisms of action. For drug development professionals, this underscores the potential for off-target effects and the necessity of comprehensive in vivo characterization of drug candidates. Researchers and scientists should consider the CB1-mediated activity of GW405833 when using it as a pharmacological tool and in the design of future studies investigating cannabinoid receptor function.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.iu.edu]
- 3. Frontiers | Context-dependent effects of the CB1 receptor antagonist rimonabant on morphine-induced behavioral sensitization in female mice [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of GW405833 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of GW405833 hydrochloride, ensuring the protection of personnel and the environment.
This compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Therefore, stringent adherence to the following disposal procedures is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Quantitative Safety Data | |
| Hazard Classifications | Acute Toxicity, Oral (Category 3), Hazardous to the Aquatic Environment, Chronic (Category 4) |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Hazard Statements | H301: Toxic if swallowed. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant. |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a respirator with a P2 (EN 143) filter cartridge for solid particles.
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a licensed service.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
- The container must be made of a material compatible with the chemical.
- Liquid Waste (Solutions):
- Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
- Do not mix with other solvent waste streams unless compatibility has been verified.
- Contaminated Labware:
- Disposable labware (e.g., gloves, tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
- Reusable glassware must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
2. Waste Labeling:
- All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
- The label must include:
- The full chemical name: "this compound"
- The primary hazard(s): "Toxic," "Aquatic Hazard"
- The date of accumulation.
- The name of the generating laboratory and a responsible contact person.
3. Storage:
- Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
- The storage area should have secondary containment to prevent the spread of material in case of a leak.
- Ensure containers are kept tightly closed when not in use.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service.
- Do not dispose of this compound down the drain or in the regular trash.
- Provide the waste disposal service with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Essential Safety and Operational Guide for Handling GW405833 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for GW405833 hydrochloride was not located. This guide is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors. Researchers must treat this compound as potentially hazardous and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a potent research compound, and as such, requires stringent safety protocols to protect laboratory personnel from exposure. The primary routes of exposure are inhalation of airborne particles, skin and eye contact, and ingestion. Adherence to the following operational and disposal plans is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory. For potent compounds, standard PPE may be insufficient, and more advanced protective measures should be considered.[1]
| PPE Category | Recommended Equipment | Key Considerations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 respirator | A PAPR is recommended for operations with a high potential for dust generation, such as weighing and aliquoting.[1] For less dusty operations within a certified chemical fume hood, a properly fitted N95 or FFP3 respirator may be adequate. Surgical masks offer no protection against chemical aerosols. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves, changing the outer pair frequently and immediately after any contamination. |
| Body Protection | Disposable, solid-front lab coat with knit cuffs or a "bunny suit" coverall (e.g., DuPont™ Tyvek®) | Protective garments should be made of materials like Tyvek® that provide a barrier against solid and liquid aerosols.[2][3] Coveralls offer more complete protection.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles are essential to protect the eyes from splashes and airborne particles.[4] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize the risk of exposure and contamination.
Caption: Operational workflow for handling this compound.
Procedural Guidance:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If compromised, consult your EHS department immediately.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and secure location with restricted access.
-
-
Handling and Solution Preparation:
-
All handling of solid this compound must be performed within a certified chemical fume hood, a glove bag, or a similar containment system to control dust exposures.[1]
-
Before entering the containment area, don all required PPE.
-
Carefully weigh the compound on weighing paper or in a tared container.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, if trained to do so, use a chemical spill kit to absorb the material. Do not dry sweep solid spills.
-
For large spills, or if you are not trained in spill cleanup, contact your institution's EHS department.
-
First Aid in Case of Exposure
Immediate action is critical in the event of an exposure.
Caption: First aid procedures for exposure to this compound.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.[5][6] Under no circumstances should this material be disposed of in regular trash or down the drain.[5][6]
| Waste Stream | Disposal Procedure |
| Solid Waste | Includes excess compound, contaminated weighing paper, and contaminated PPE (gloves, shoe covers, disposable lab coats). Place in a dedicated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Includes all solutions containing this compound and the first rinsate from cleaning contaminated labware.[5] Collect in a sealed, leak-proof, and shatter-resistant hazardous waste container.[6] |
| Sharps | Includes contaminated needles, syringes, and pipette tips. Dispose of in a designated sharps container for hazardous waste. |
| Contaminated Labware | Reusable glassware should be submerged in a suitable decontamination solution, then washed. The initial rinsate must be collected as hazardous waste.[5] |
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[6][7] Arrange for waste pickup and disposal through your institution's EHS department.[6]
References
- 1. aiha.org [aiha.org]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
